5-Hexyn-1-amine, 6-phenyl-
Description
BenchChem offers high-quality 5-Hexyn-1-amine, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexyn-1-amine, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135469-76-0 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-phenylhex-5-yn-1-amine |
InChI |
InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11,13H2 |
InChI Key |
YTOPKTNOMRQPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6-phenyl-5-hexyn-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 6-phenyl-5-hexyn-1-amine, a compound of interest for potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Sonogashira coupling to construct the carbon skeleton, followed by the introduction of the primary amine functionality via a Mitsunobu reaction. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate the replication and further investigation of this synthetic route.
Synthetic Strategy Overview
The synthesis of 6-phenyl-5-hexyn-1-amine is designed as a convergent route, beginning with commercially available starting materials. The core of the strategy lies in the initial formation of the C(sp)-C(sp²) bond through a palladium- and copper-catalyzed Sonogashira coupling. This is followed by the conversion of a terminal hydroxyl group to a primary amine. The overall transformation is depicted below:
Caption: Proposed two-step synthesis of 6-phenyl-5-hexyn-1-amine.
Experimental Protocols
Step 1: Synthesis of 6-phenyl-5-hexyn-1-ol (Intermediate 1)
This procedure details the Sonogashira coupling of iodobenzene with 5-hexyn-1-ol. The reaction is carried out under an inert atmosphere to ensure the stability and activity of the palladium and copper catalysts.[1][2][3][4][5][6][7][8][9]
Reaction Scheme:
Caption: Sonogashira coupling to form Intermediate 1.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Iodobenzene | 204.01 | 2.04 g | 10.0 |
| 5-Hexyn-1-ol | 98.14 | 1.08 g | 11.0 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide | 190.45 | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) are added via syringe.
-
Iodobenzene (2.04 g, 10.0 mmol) is added, followed by the dropwise addition of 5-hexyn-1-ol (1.08 g, 11.0 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 6-phenyl-5-hexyn-1-ol as a pale yellow oil.
Expected Yield and Characterization:
Based on similar Sonogashira coupling reactions, the expected yield for this step is in the range of 75-90%.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 3.75 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.48 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.85-1.78 (m, 2H, -CH₂-), 1.72-1.65 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.4, 89.8, 80.7, 62.1, 31.8, 25.0, 19.4.
Step 2: Synthesis of 6-phenyl-5-hexyn-1-amine (Target Molecule)
This procedure details the conversion of the synthesized alcohol to the primary amine using a Mitsunobu reaction followed by hydrazinolysis of the phthalimide intermediate.[10][11][12][13][14][15] This method is generally preferred for its mild reaction conditions and high yields for the synthesis of primary amines from alcohols.[12]
Reaction Scheme:
Caption: Two-stage conversion of the alcohol to the target amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-phenyl-5-hexyn-1-ol | 174.24 | 1.74 g | 10.0 |
| Phthalimide | 147.13 | 1.62 g | 11.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11.0 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 1.92 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Hydrazine monohydrate | 50.06 | 1.0 mL | ~20.0 |
| Ethanol | 46.07 | 40 mL | - |
Procedure:
a) Mitsunobu Reaction:
-
To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve 6-phenyl-5-hexyn-1-ol (1.74 g, 10.0 mmol), phthalimide (1.62 g, 11.0 mmol), and triphenylphosphine (2.88 g, 11.0 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD, 1.92 mL, 11.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-(6-phenyl-5-hexynyl)phthalimide as a white solid.
b) Hydrazinolysis:
-
Dissolve the N-(6-phenyl-5-hexynyl)phthalimide from the previous step in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine monohydrate (1.0 mL, ~20.0 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with 1 M sodium hydroxide solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the pure 6-phenyl-5-hexyn-1-amine.
Expected Yield and Characterization:
The Mitsunobu reaction and subsequent hydrazinolysis are generally high-yielding processes. The overall yield for this two-stage conversion is expected to be in the range of 70-85%.
-
N-(6-phenyl-5-hexynyl)phthalimide (Intermediate 2):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.84 (m, 2H, Phthalimide-H), 7.75-7.71 (m, 2H, Phthalimide-H), 7.40-7.36 (m, 2H, Ar-H), 7.30-7.26 (m, 3H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, -CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.95-1.88 (m, 2H, -CH₂-), 1.80-1.73 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.4, 133.9, 132.1, 131.5, 128.3, 128.2, 123.3, 123.2, 89.5, 81.0, 37.8, 28.1, 26.0, 18.9.
-
-
6-phenyl-5-hexyn-1-amine (Target Molecule): [16]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.37 (m, 2H, Ar-H), 7.31-7.27 (m, 3H, Ar-H), 2.80 (t, J = 6.8 Hz, 2H, -CH₂NH₂), 2.44 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.75-1.68 (m, 2H, -CH₂-), 1.62-1.55 (m, 2H, -CH₂-), 1.35 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.5, 90.1, 80.5, 41.8, 33.1, 26.1, 19.6.[16][17]
-
Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-phenyl-5-hexyn-1-amine.
| Step | Reaction | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira Coupling | Iodobenzene, 5-Hexyn-1-ol | 6-phenyl-5-hexyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | 25 | 12 | 75-90 |
| 2a | Mitsunobu Reaction | 6-phenyl-5-hexyn-1-ol, Phthalimide | N-(6-phenyl-5-hexynyl)phthalimide | DEAD, PPh₃ | THF | 0-25 | 12 | 80-95 |
| 2b | Hydrazinolysis | N-(6-phenyl-5-hexynyl)phthalimide | 6-phenyl-5-hexyn-1-amine | Hydrazine | Ethanol | Reflux | 4 | 85-95 |
Logical Relationships and Workflows
The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of 6-phenyl-5-hexyn-1-amine.
This comprehensive guide provides a robust and well-documented synthetic route to 6-phenyl-5-hexyn-1-amine. The detailed protocols and expected outcomes should enable proficient researchers to successfully synthesize this molecule for further study and application.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Spectroscopic Profile of 6-phenylhex-5-yn-1-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data available for 6-phenylhex-5-yn-1-amine, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with general experimental protocols for obtaining such spectra.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): Specific experimental ¹H NMR data for 6-phenylhex-5-yn-1-amine has not been located in the reviewed literature. However, predicted chemical shifts can be estimated based on the structure. The protons on the carbon adjacent to the amine group (C1) would be expected to appear in the range of 2.5-3.0 ppm. The methylene protons of the hexyl chain would likely produce complex multiplets between 1.5 and 2.5 ppm. The protons of the phenyl group would be expected in the aromatic region, around 7.2-7.5 ppm.
¹³C NMR (Carbon-13 NMR): A 13C NMR spectrum for 6-phenylhex-5-yn-1-amine is indexed in the SpectraBase database, though the complete dataset is not publicly accessible. Based on the structure, the following approximate chemical shifts can be anticipated: the carbon attached to the nitrogen (C1) around 40-45 ppm, the aliphatic carbons of the hexyl chain between 20 and 35 ppm, the acetylenic carbons between 80 and 90 ppm, and the aromatic carbons in the range of 120-140 ppm.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₂NH₂) | 40 - 45 |
| C2-C4 (-CH₂-) | 20 - 35 |
| C5 (≡C-) | 80 - 90 |
| C6 (-C≡) | 80 - 90 |
| Phenyl C | 120 - 140 |
Table 2: Infrared (IR) Spectroscopy Data
Specific experimental IR data for 6-phenylhex-5-yn-1-amine is not available. However, the characteristic vibrational frequencies for its functional groups are well-established.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300 - 3500 (two bands for primary amine) | Symmetric and Asymmetric Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
| C≡C (alkyne) | 2100 - 2260 (weak to medium) | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N (amine) | 1000 - 1250 | Stretching |
Table 3: Mass Spectrometry (MS) Data
Experimentally determined mass spectrometry data for 6-phenylhex-5-yn-1-amine has not been found. The expected molecular weight and potential fragmentation patterns can be predicted.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol |
| Expected [M]+• | m/z 173 |
| Potential Fragments | Fragments resulting from cleavage of the alkyl chain, particularly alpha-cleavage adjacent to the amine group, and loss of fragments from the phenyl ring. |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of primary amines like 6-phenylhex-5-yn-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 300-500 MHz NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 75-125 MHz NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the amine is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): Grind 1-2 mg of the solid amine sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the amine sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Inlet System: Direct insertion probe (for solids or low volatility liquids) or gas chromatography (GC-MS) for volatile compounds.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode for amines.
-
Inlet System: The sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).
-
Mass Analyzer: Quadrupole, ion trap, TOF, or Orbitrap.
-
Mass Range: Scanned over a range appropriate for the expected protonated molecule [M+H]⁺.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Synthesis of 6-phenylhex-5-yn-1-amine
A specific, detailed synthesis protocol for 6-phenylhex-5-yn-1-amine was not found in the surveyed literature. However, a plausible synthetic route could involve a Sonogashira coupling between a protected 5-hexyn-1-amine derivative and an aryl halide, such as iodobenzene or bromobenzene, followed by deprotection of the amine. Alternatively, nucleophilic substitution of a suitable propargyl halide with a lithiated protected aminobutane derivative could be envisioned, followed by deprotection.
Disclaimer: The predicted spectroscopic data and synthetic routes are for informational purposes and should be verified through experimental work.
In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), an amine with the chemical formula C12H15N. While widely recognized for its industrial application as a potent antioxidant in rubber and polymer manufacturing, TMQ and its derivatives exhibit a range of biological activities of significant interest to the scientific and drug development communities. This document details the compound's chemical properties, synthesis, mechanism of action as an antioxidant, and its emerging pharmacological applications, including hepatoprotective, antibacterial, and antidiabetic effects. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways are presented to facilitate further research and development.
Introduction
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a heterocyclic aromatic amine.[1][2][3][4] Historically known as Acetone-anil, it is commercially produced through the acid-catalyzed condensation of aniline with acetone.[2][3] The commercial product is often a complex mixture of oligomers (dimers, trimers, and tetramers), which contributes to its high molecular weight, low volatility, and long-term stability as a heat-protection agent.[3] While its primary industrial use is as a non-staining antioxidant to prevent oxidative degradation in materials like tires and elastomers, recent research has highlighted its potential in various biological systems.[1][2][3]
The core biological activity of TMQ stems from its potent antioxidant properties. It functions as a chain-breaking antioxidant by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting biological systems from oxidative stress.[1] This mechanism of action has prompted investigations into its therapeutic potential.
Chemical Properties and IUPAC Nomenclature
The monomer of 2,2,4-Trimethyl-1,2-dihydroquinoline has the following key identifiers:
| Property | Value |
| IUPAC Name | 2,2,4-trimethyl-1,2-dihydroquinoline |
| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, TMQ, Acetone-anil |
| CAS Number | 147-47-7 (monomer), 26780-96-1 (polymer) |
| Molecular Formula | C12H15N |
| Molar Mass | 173.259 g/mol |
| Appearance | Light tan powder to dark, cloudy liquid |
| Solubility | Insoluble in water |
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
The industrial synthesis of TMQ involves the reaction of aniline with acetone, typically in the presence of an acid catalyst. The following is a general experimental protocol for its synthesis.
Experimental Protocol: Synthesis of TMQ
Materials:
-
Aniline
-
Acetone
-
Acid catalyst (e.g., Iodine or sulfonic acids)
-
Solvent (optional, e.g., toluene)
-
Reaction vessel with a reflux condenser and stirring mechanism
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a reaction vessel, combine aniline and a molar excess of acetone.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 80-150°C with continuous stirring.[2]
-
Allow the reaction to proceed for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Wash the crude product with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.
-
Separate the organic layer using a separatory funnel.
-
Purify the product by vacuum distillation to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.
Caption: Synthesis workflow for 2,2,4-Trimethyl-1,2-dihydroquinoline.
Biological Activity and Mechanism of Action
The primary biological activity of TMQ and its derivatives is their antioxidant capacity. This activity is the foundation for their potential therapeutic applications.
Antioxidant Mechanism
TMQ acts as a potent free radical scavenger, thereby inhibiting the process of lipid peroxidation which can cause significant damage to cell membranes.[1] The mechanism involves the donation of a hydrogen atom from the amine group to neutralize reactive oxygen species (ROS). This action helps to mitigate oxidative stress within biological systems.[1] Furthermore, studies have indicated that TMQ can modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
Caption: TMQ's mechanism of action as an antioxidant.
Hepatoprotective Effects
A hydroxylated derivative of TMQ, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), has demonstrated significant hepatoprotective properties.[2] In studies involving acetaminophen-induced liver injury in rats, administration of DHQ led to a reduction in markers of oxidative stress and a decrease in pro-inflammatory cytokines, ultimately improving liver function markers.[1][2]
Antibacterial and Antidiabetic Properties
Emerging research suggests that TMQ possesses antibacterial activity against a variety of pathogens.[2] Additionally, potential antidiabetic effects have been noted, although the mechanisms underlying these activities are still under investigation and require further research.[2]
Quantitative Data
The following table summarizes key quantitative findings from studies on TMQ and its derivatives.
| Parameter | Compound | Model System | Result | Reference |
| Oxidative Induction Time | TMQ | Natural Rubber Vulcanizates | 25% higher than IPPD | [1] |
| Aquatic Toxicity | Hydroxylated TMQ | Aquatic systems | 40-60% reduction compared to TMQ | [1] |
| Liver Function Markers | DHQ | Acetaminophen-induced liver injury in rats | Improved levels of ALT, AST, etc. | [1][2] |
| Pro-inflammatory Cytokines | DHQ | Acetaminophen-induced liver injury in rats | Decreased levels | [1] |
Experimental Protocols for Biological Assays
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound. The purple DPPH radical is reduced by an antioxidant to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Materials:
-
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of TMQ in methanol.
-
Create a series of dilutions of the TMQ stock solution.
-
In a 96-well plate, add a specific volume of each TMQ dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
In Vivo Hepatoprotective Activity Assay
Principle: This protocol outlines a general procedure to assess the hepatoprotective effect of a TMQ derivative (e.g., DHQ) against toxin-induced liver damage in a rodent model.
Materials:
-
Test compound (e.g., DHQ)
-
Hepatotoxin (e.g., Acetaminophen or Carbon tetrachloride)
-
Experimental animals (e.g., Wistar rats)
-
Vehicle for drug administration (e.g., corn oil, saline)
-
Standard hepatoprotective drug (e.g., Silymarin)
-
Equipment for blood collection and serum separation
-
Kits for biochemical analysis (e.g., ALT, AST, ALP, bilirubin)
-
Histopathology equipment
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Divide the animals into groups: Normal control, Toxin control, Standard drug + Toxin, Test compound (different doses) + Toxin.
-
Administer the test compound or standard drug orally for a specified period (e.g., 7 days).
-
On the final day of treatment, induce hepatotoxicity by administering the hepatotoxin (e.g., a single dose of acetaminophen).
-
After 24-48 hours, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.
-
Separate the serum and perform biochemical analysis for liver function markers.
-
Euthanize the animals and carefully dissect the liver.
-
Perform histopathological examination of the liver tissues to assess the extent of cellular damage.
-
Analyze the data statistically to compare the different treatment groups.
Conclusion
2,2,4-Trimethyl-1,2-dihydroquinoline, while a staple in the polymer industry, presents a compelling profile for further investigation in the fields of pharmacology and drug development. Its robust antioxidant properties, coupled with the demonstrated hepatoprotective effects of its derivatives, suggest a potential therapeutic value. The information and protocols provided in this guide aim to serve as a foundational resource for researchers and scientists interested in exploring the multifaceted nature of this C12H15N amine. Further studies are warranted to fully elucidate the mechanisms of its biological activities and to explore its potential in preclinical and clinical settings.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride | 34333-31-8 | Benchchem [benchchem.com]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline | 147-47-7 | Benchchem [benchchem.com]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-Hexyn-1-amine, 6-phenyl- (CAS 135469-76-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a summary of publicly available information regarding the chemical compound with CAS number 135469-76-0. Extensive searches for detailed experimental protocols, biological activity, and mechanisms of action have yielded limited results. The information presented herein is based on foundational chemical databases and should be considered preliminary.
Core Compound Identification
The compound associated with CAS number 135469-76-0 is identified as 5-Hexyn-1-amine, 6-phenyl- .
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 135469-76-0 |
| IUPAC Name | 6-phenylhex-5-yn-1-amine |
| Molecular Formula | C₁₂H₁₅N |
| Synonyms | 1-phenyl-6-aminohexyne |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of 5-Hexyn-1-amine, 6-phenyl- is sparse. The following table summarizes the available computed data.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 173.25 g/mol | PubChem[1] |
| Exact Mass | 173.120449483 g/mol | PubChem[1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 5-Hexyn-1-amine, 6-phenyl- was not found in the public domain. However, based on its structure, a plausible synthetic route would involve the coupling of a protected 5-hexyn-1-amine with a phenyl-containing electrophile, or a Sonogashira coupling between a protected 6-halo-hex-1-amine and phenylacetylene, followed by deprotection. These are generalized strategies and would require significant experimental optimization.
Biological Activity and Mechanism of Action
As of the latest data retrieval, there is no publicly available information detailing the biological activity, mechanism of action, or any associated signaling pathways for 5-Hexyn-1-amine, 6-phenyl-. The compound is not listed in major pharmacology or drug development databases with any assigned biological targets or therapeutic indications.
Experimental Protocols
No specific experimental protocols for the synthesis, purification, or biological evaluation of 5-Hexyn-1-amine, 6-phenyl- are available in the searched scientific literature. For researchers interested in this molecule, the development and validation of such protocols would be a necessary first step.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the biological activity and mechanism of action of 5-Hexyn-1-amine, 6-phenyl-, no signaling pathways or experimental workflows can be described or visualized.
Conclusion
5-Hexyn-1-amine, 6-phenyl- (CAS 135469-76-0) is a chemical entity for which basic identification and computed physicochemical properties are available. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications in drug development or other research fields. Professionals interested in this compound would need to undertake foundational research to establish these key parameters. The information provided in this guide is intended to be a starting point for such investigations. Further research is warranted to elucidate the potential of this molecule.
References
An In-depth Technical Guide on the Reactivity of Terminal Alkynes in 6-Phenylhex-5-yn-1-amine
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the predicted reactivity of the terminal alkyne in 6-phenylhex-5-yn-1-amine. Due to the limited availability of literature directly pertaining to this specific molecule[1], this document extrapolates from the well-established chemistry of analogous compounds, including phenyl-substituted terminal alkynes and molecules containing both terminal alkyne and amine functionalities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed discussions on key reaction classes, potential intramolecular interactions, and experimental protocols. Quantitative data from related systems are summarized, and reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Introduction
6-Phenylhex-5-yn-1-amine is a bifunctional molecule incorporating a terminal alkyne and a primary amine. The reactivity of this compound is dominated by the chemistry of the terminal alkyne, a versatile functional group in organic synthesis. The presence of a phenyl group directly attached to the alkyne and a primary amine at the end of a flexible alkyl chain introduces electronic and steric effects that can modulate the alkyne's reactivity. This guide explores the principal reactions that 6-phenylhex-5-yn-1-amine is expected to undergo, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydration, among others.
Core Reactivity of the Terminal Alkyne
The terminal alkyne in 6-phenylhex-5-yn-1-amine is characterized by the presence of a weakly acidic proton (pKa ≈ 25) and a nucleophilic triple bond[2][3][4]. This dual nature allows it to participate in a wide array of chemical transformations.
Acidity and Acetylide Formation
The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton, more so than in alkanes or alkenes.[2][4][5] This allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a potent nucleophile known as an acetylide anion.[2][3]
Reaction Scheme:
This acetylide can then participate in various nucleophilic substitution and addition reactions. However, the presence of the primary amine (pKa ≈ 35-40 for the N-H protons) suggests that a sufficiently strong base could also deprotonate the amine. In practice, the greater acidity of the alkyne proton ensures its preferential removal. The resulting acetylide is a key intermediate for forming new carbon-carbon bonds.[5]
Metal-Catalyzed Cross-Coupling Reactions
Terminal alkynes are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[6][7][8] This reaction is highly efficient for forming carbon-carbon bonds between sp and sp² hybridized carbons.
Generic Reaction:
Where R = Ph-(CH₂)₄-NH₂ and R'-X is an aryl or vinyl halide.
The amine base in the reaction mixture deprotonates the terminal alkyne to form a copper acetylide in situ, which then undergoes transmetalation to the palladium center.[6] The intramolecular amine of 6-phenylhex-5-yn-1-amine could potentially serve as the base, although an external amine like triethylamine is typically added in excess.
Table 1: Representative Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 95 | [Generic] |
| 1-Heptyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 88 | [Generic] |
| 3-Amino-1-propyne | 3-Bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 85 | [9][10] |
This is an oxidative coupling of two terminal alkynes to form a symmetric di-yne, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen. The intramolecular amine in 6-phenylhex-5-yn-1-amine could potentially influence the reaction by coordinating to the copper catalyst.
Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11][12] This reaction can be conducted under thermal conditions, but it is significantly accelerated by a copper(I) catalyst (CuAAC), leading to the exclusive formation of the 1,4-disubstituted triazole.[11] A ruthenium-catalyzed version (RuAAC) yields the 1,5-disubstituted regioisomer.[12]
The high efficiency, mild reaction conditions, and biocompatibility of the CuAAC reaction make it a prime candidate for the functionalization of 6-phenylhex-5-yn-1-amine in various contexts, including drug discovery and materials science.[11][13][14]
Table 2: Comparison of Azide-Alkyne Cycloaddition Conditions
| Reaction Type | Catalyst | Regioselectivity | Conditions | Key Features |
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4 and 1,5-isomers | High temperature | Low regioselectivity |
| Copper-Catalyzed (CuAAC) | Cu(I) salts | 1,4-disubstituted | Room temperature, aqueous or organic solvents | High yield, high regioselectivity, bioorthogonal |
| Ruthenium-Catalyzed (RuAAC) | Ru complexes (e.g., Cp*RuCl) | 1,5-disubstituted | Room temperature, organic solvents | Complementary regioselectivity to CuAAC |
Hydration of the Alkyne
The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst.
In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the alkyne with Markovnikov regioselectivity.[15][16] For a terminal alkyne like 6-phenylhex-5-yn-1-amine, this would place the hydroxyl group on the internal carbon. The initially formed enol intermediate is unstable and rapidly tautomerizes to the more stable ketone.[15][17]
Reaction Pathway:
-
Addition of water: Ph-C≡C-(CH₂)₄-NH₂ + H₂O --[H₂SO₄, HgSO₄]--> Ph-C(OH)=CH-(CH₂)₄-NH₂ (enol)
-
Tautomerization: Ph-C(OH)=CH-(CH₂)₄-NH₂ ⇌ Ph-C(=O)-CH₂-(CH₂)₄-NH₂ (ketone)
Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. The reaction of the alkyne with a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in basic solution yields an aldehyde.[15]
Reaction Pathway:
-
Hydroboration: Ph-C≡C-(CH₂)₄-NH₂ + R₂BH → ...
-
Oxidation: ... --[H₂O₂, NaOH]--> Ph-CH=C(OH)-(CH₂)₄-NH₂ (enol)
-
Tautomerization: Ph-CH=C(OH)-(CH₂)₄-NH₂ ⇌ Ph-CH₂-C(=O)-(CH₂)₄-NH₂ (aldehyde)
Hydrogenation
The triple bond of the alkyne can be partially or fully reduced.
-
Complete Reduction: Catalytic hydrogenation with H₂ over a metal catalyst like palladium on carbon (Pd/C) will reduce the alkyne to an alkane.
-
Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), results in the syn-addition of hydrogen to produce the corresponding cis-alkene.[4]
-
Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, leads to the anti-addition of hydrogen and the formation of the trans-alkene.[4]
Potential Intramolecular Reactivity
The presence of the primary amine in the same molecule as the terminal alkyne opens up the possibility of intramolecular reactions, particularly if the reaction conditions favor the nucleophilicity of the amine.
-
Intramolecular Hydroamination: While challenging, the addition of the N-H bond of the amine across the alkyne triple bond could lead to the formation of a cyclic imine or enamine. This reaction often requires a suitable metal catalyst.
-
Intramolecular Cyclization following another reaction: The amine could act as an intramolecular nucleophile to intercept a reactive intermediate formed at the alkyne. For example, in the presence of an electrophile that activates the alkyne, the amine could attack to form a heterocyclic product.
Experimental Protocols
The following are generalized experimental protocols for key reactions, which should be adapted and optimized for 6-phenylhex-5-yn-1-amine.
General Protocol for Sonogashira Coupling
-
To a solution of the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv) in a suitable solvent (e.g., THF or DMF) is added 6-phenylhex-5-yn-1-amine (1.2 equiv) and an amine base such as triethylamine (2.0 equiv).
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 6-phenylhex-5-yn-1-amine (1.0 equiv) and the desired organic azide (1.0 equiv) in a 1:1 mixture of t-butanol and water is added a freshly prepared solution of sodium ascorbate (0.1 equiv) in water, followed by copper(II) sulfate pentahydrate (0.01 equiv) in water.
-
The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Simplified mechanism for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflows
Caption: General experimental workflow for the synthesis and purification of derivatives of 6-phenylhex-5-yn-1-amine.
Conclusion
6-Phenylhex-5-yn-1-amine is a valuable substrate for a multitude of organic transformations centered on the reactivity of its terminal alkyne. This guide has outlined the principal reaction pathways, including metal-catalyzed cross-coupling, cycloaddition, hydration, and hydrogenation. The presence of the amine functionality offers opportunities for further derivatization and potential intramolecular reactions. The provided experimental protocols and visualizations serve as a foundation for researchers to explore the rich chemistry of this molecule and its analogues in the development of new chemical entities and materials. Future work should focus on experimental validation of the predicted reactivity and the exploration of novel transformations.
References
- 1. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ZA [thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
The Propargylamine Moiety: A Versatile Scaffold in Medicinal Chemistry with a Focus on 6-phenylhex-5-yn-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The propargylamine functional group is a key pharmacophore in medicinal chemistry, imparting unique properties to molecules that enable potent and often selective interactions with various biological targets. This technical guide explores the potential applications of a specific propargylamine-containing compound, 6-phenylhex-5-yn-1-amine, by examining the established activities of the broader class of phenylalkynylamines. Drawing on existing literature, this document outlines potential therapeutic applications, presents quantitative bioactivity data for structurally related compounds, provides detailed experimental protocols for relevant biological assays, and proposes a synthetic route for the title compound. This guide serves as a comprehensive resource for researchers interested in exploring the medicinal chemistry of this promising scaffold.
Introduction: The Significance of the Phenylalkynylamines Scaffold
The core structure of 6-phenylhex-5-yn-1-amine features a terminal phenylacetylene group and a primary amine connected by a flexible alkyl chain. This combination of a rigid, electron-rich aromatic system and a basic amino group is a recurring motif in a variety of biologically active compounds. The propargylamine moiety, in particular, is known to act as an inhibitor of several key enzymes, most notably monoamine oxidases (MAOs) and acetylcholinesterase (AChE), making this class of compounds highly relevant to the study and treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. Furthermore, the broader class of aralkylamines has been investigated for a range of pharmacological effects, including antispasmodic activities.
While specific biological data for 6-phenylhex-5-yn-1-amine is not extensively available in the public domain, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, extrapolate from the known pharmacology of phenylalkynylamines to highlight the most promising avenues of research for 6-phenylhex-5-yn-1-amine.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, 6-phenylhex-5-yn-1-amine is a promising candidate for investigation in the following therapeutic areas:
Neurodegenerative Diseases: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. The propargylamine group can act as an irreversible "suicide" inhibitor of MAO enzymes.
Neurodegenerative Diseases: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it helps to restore cholinergic function in the brain. The structural features of phenylalkynylamines, including the aromatic ring and the nitrogen atom, can allow for effective binding to the active site of AChE.
Antispasmodic Activity
Aralkylamines have been reported to possess antispasmodic properties, acting to relax smooth muscle tissue.[1] This effect can be beneficial in treating conditions characterized by involuntary muscle spasms, such as in the gastrointestinal tract. The mechanism of action can vary but may involve interference with calcium channels or neurotransmitter signaling.
Quantitative Bioactivity Data of Structurally Related Compounds
Table 1: Monoamine Oxidase A (MAO-A) Inhibitory Activity of Selected Propargylamine Derivatives
| Compound ID | Structure | MAO-A IC50 (µM) | Reference |
| CD1 | Heterocyclic Dienone | 3.45 ± 0.07 | [2] |
| CD2 | Heterocyclic Dienone | 3.23 ± 0.24 | [2] |
| CD3 | Heterocyclic Dienone | 3.15 ± 0.10 | [2] |
| Resveratrol | Stilbenoid | 0.313 ± 0.008 | [3] |
| Isoeugenol | Phenylpropene | 3.72 ± 0.20 | [3] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected Propargylamine Derivatives
| Compound ID | Structure | MAO-B IC50 (µM) | Reference |
| PZ-7 | Chalcone Derivative | 2.60 ± 0.22 | [4] |
| PZ-9 | Chalcone Derivative | 3.44 ± 0.20 | [4] |
| CD11 | Heterocyclic Dienone | 0.063 ± 0.001 | [2] |
| CD14 | Heterocyclic Dienone | 0.036 ± 0.008 | [2] |
| Pterostilbene | Stilbenoid | 0.138 ± 0.013 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-phenylhex-5-yn-1-amine and for key biological assays to evaluate its potential therapeutic activities.
Proposed Synthesis of 6-phenylhex-5-yn-1-amine
A plausible synthetic route to 6-phenylhex-5-yn-1-amine involves a Sonogashira coupling reaction between a protected 5-ethynyl-1-amine derivative and an aryl halide, followed by deprotection.
Step 1: Protection of 5-hexyn-1-amine
-
To a solution of 5-hexyn-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (hex-5-yn-1-yl)carbamate.
Step 2: Sonogashira Coupling
-
To a solution of tert-butyl (hex-5-yn-1-yl)carbamate (1.0 eq) and iodobenzene (1.1 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Stir the reaction at room temperature for 24 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (6-phenylhex-5-yn-1-yl)carbamate.
Step 3: Deprotection
-
Dissolve the purified tert-butyl (6-phenylhex-5-yn-1-yl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford 6-phenylhex-5-yn-1-amine hydrochloride as a solid.
Caption: Synthetic workflow for 6-phenylhex-5-yn-1-amine.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from commercially available MAO-Glo™ Assay kits.
-
Reagent Preparation:
-
Prepare a stock solution of 6-phenylhex-5-yn-1-amine in DMSO.
-
Reconstitute human recombinant MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare the MAO substrate solution (a luciferin derivative).
-
Prepare the Luciferin Detection Reagent.
-
-
Assay Procedure:
-
Add 12.5 µL of the test compound (or reference inhibitor like clorgyline for MAO-A, pargyline for MAO-B) at various concentrations to the wells of a 96-well white plate.
-
Add 12.5 µL of the MAO substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and generate a luminescent signal by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the MAO inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a stock solution of 6-phenylhex-5-yn-1-amine in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of acetylcholinesterase (from electric eel or human recombinant).
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound at various concentrations (or a reference inhibitor like donepezil).
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Simplified AChE inhibition signaling pathway.
Antispasmodic Activity Assay (Isolated Guinea Pig Ileum)
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Clean the ileum segment with Tyrode's solution (composition: NaCl 136.9 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.05 mM, NaHCO3 11.9 mM, NaH2PO4 0.42 mM, and glucose 5.55 mM).
-
Cut the ileum into segments of 2-3 cm.
-
-
Experimental Setup:
-
Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g.
-
-
Assay Procedure:
-
Induce contractions using a spasmogen such as acetylcholine (1 µM) or histamine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of 6-phenylhex-5-yn-1-amine to the organ bath.
-
Record the relaxation of the ileum segment at each concentration.
-
As a positive control, a known antispasmodic agent like atropine can be used.
-
-
Data Analysis:
-
Express the relaxation at each concentration of the test compound as a percentage of the maximum contraction induced by the spasmogen.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion and Future Directions
The structural motif of 6-phenylhex-5-yn-1-amine, characterized by its phenylalkynylamines core, holds significant promise for medicinal chemistry applications. Based on the well-established pharmacology of related propargylamine derivatives, this compound is a compelling candidate for investigation as a modulator of key enzymes implicated in neurodegenerative diseases, namely MAO and AChE. Furthermore, its potential as an antispasmodic agent warrants exploration.
The experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of 6-phenylhex-5-yn-1-amine. Future research should focus on obtaining empirical data for this specific molecule to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs, will be crucial in optimizing the potency and selectivity of this scaffold for specific biological targets. The in-depth technical information compiled in this document is intended to facilitate and inspire such research endeavors, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Hexyn-1-amine, 6-phenyl- in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Hexyn-1-amine, 6-phenyl- in click chemistry, a powerful and versatile method for molecular assembly. The protocols detailed below are based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry known for its high efficiency, selectivity, and biocompatibility.[1][2][3][4][5][6][7][8][9][10]
Introduction to 5-Hexyn-1-amine, 6-phenyl- in Click Chemistry
5-Hexyn-1-amine, 6-phenyl- is a bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. The terminal alkyne group is a ready participant in click chemistry reactions, specifically the CuAAC reaction, which allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring system by reaction with an azide-containing molecule.[4][5][7] The presence of the primary amine allows for further functionalization, enabling the conjugation of this molecule to other substrates, or for the amine itself to be a key pharmacophoric element. The phenyl group can influence the compound's solubility, steric properties, and potential for π-π stacking interactions in biological systems.
The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery, bioconjugation, and materials science.[1][2][3][7][9]
Applications in Drug Discovery and Development
The triazole linkage formed through click chemistry is a bioisostere for the amide bond and is known for its stability and resistance to enzymatic cleavage.[7] This makes 5-Hexyn-1-amine, 6-phenyl- a valuable synthon for the creation of novel therapeutic agents.
-
Lead Discovery and Optimization: By reacting 5-Hexyn-1-amine, 6-phenyl- with a library of azide-containing fragments, a diverse range of new chemical entities can be rapidly synthesized and screened for biological activity. The modular nature of click chemistry allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioconjugation: The primary amine of 5-Hexyn-1-amine, 6-phenyl- can be used to attach it to biomolecules such as proteins, peptides, or nucleic acids. Subsequent click reaction with an azide-modified payload (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) allows for the precise and stable labeling or functionalization of these biomolecules.[1][2][3][11][12][13][14][15]
-
PROTACs and Targeted Therapies: In the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies, click chemistry provides a reliable method for linking the target-binding moiety with the E3 ligase-recruiting element or the therapeutic payload.
Experimental Protocols
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-Hexyn-1-amine, 6-phenyl- with an azide partner. This protocol is a starting point and may require optimization depending on the specific substrates and desired outcome.
Materials and Reagents
-
5-Hexyn-1-amine, 6-phenyl-
-
Azide-containing reaction partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Deionized water
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
General Reaction Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water) and sodium ascorbate (e.g., 1 M in deionized water). The sodium ascorbate solution should be prepared fresh.
-
If using THPTA, prepare a stock solution (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 5-Hexyn-1-amine, 6-phenyl- (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol). The concentration of the limiting reagent is typically in the range of 10-100 mM.
-
If using THPTA, add it to the reaction mixture at this stage (typically 5 equivalents relative to copper).
-
Add the CuSO₄·5H₂O solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-20 mol%.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency and typically provides excellent yields of the desired triazole product.
| Parameter | Typical Value | Reference |
| Yield | >90% | [1][3][7] |
| Reaction Time | 1 - 24 hours | [1][7] |
| Temperature | Room Temperature | [4][5] |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | [1][2] |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% | [1][2][4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be necessary to achieve the best results.
Diagrams
Logical Workflow for a CuAAC Reaction
Caption: Workflow for a typical CuAAC reaction.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Targeted drug delivery synthesis pathway.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. escholarship.org [escholarship.org]
Application Notes and Protocols for Sonogashira Coupling with 6-phenylhex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 6-phenylhex-5-yn-1-amine with a generic aryl halide. The presence of the primary amine in the alkyne substrate requires careful consideration of reaction conditions to avoid potential side reactions.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling transmetalation to the palladium center. Reductive elimination then yields the desired coupled product and regenerates the active palladium(0) catalyst.[1][3] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[1]
Materials and Methods
Reagents and Solvents
A representative Sonogashira coupling reaction between 6-phenylhex-5-yn-1-amine and an aryl halide (represented as Ar-X, where X = I, Br) is described below. The following table summarizes the key components and their typical roles and specifications.
| Component | Role | Typical Reagent/Specification | Typical Molar Equivalence/Loading |
| Alkyne | Reactant | 6-phenylhex-5-yn-1-amine | 1.0 - 1.2 eq. |
| Aryl Halide | Reactant | Aryl iodide or Aryl bromide | 1.0 eq. |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 1-5 mol% |
| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol% |
| Base | Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Anhydrous, as solvent or ≥ 2 eq. |
| Solvent | Solvent | Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sufficient to dissolve reactants |
| Ligand (optional) | Ligand for Palladium | Triphenylphosphine (PPh₃) | 2-4 eq. relative to Palladium |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl halides.
1. Preparation of the Reaction Vessel:
-
A two-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, and a rubber septum, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (e.g., Argon or Nitrogen).
2. Addition of Reagents:
-
To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide (CuI, 1-10 mol%).
-
If using a palladium(II) precatalyst like PdCl₂(PPh₃)₂, an optional ligand such as triphenylphosphine (2-4 equivalents relative to palladium) can be added.
-
Add the aryl halide (1.0 eq.).
3. Addition of Solvent and Base:
-
Under an inert atmosphere, add the anhydrous and deoxygenated solvent (e.g., THF or DMF) via a syringe.
-
Add the anhydrous amine base (e.g., triethylamine), which can also serve as the solvent.
4. Addition of the Alkyne:
-
Dissolve 6-phenylhex-5-yn-1-amine (1.0 - 1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred reaction mixture via a syringe.
5. Reaction Conditions:
-
The reaction is typically stirred at room temperature.[1] In some cases, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small amount of triethylamine to prevent product streaking on the column due to the amine functionality).
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Troubleshooting and Considerations
-
Homocoupling of the Alkyne: The formation of a diyne byproduct (Glaser coupling) can occur, especially in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial to minimize this side reaction.
-
Reaction with the Amine: The primary amine of 6-phenylhex-5-yn-1-amine can potentially coordinate to the palladium center, inhibiting catalysis. The use of a bulky amine base or a suitable ligand can sometimes mitigate this issue.
-
Catalyst Deactivation: The palladium(0) catalyst can be sensitive to air.[1] If the reaction fails to proceed, catalyst deactivation may be a cause. Using fresh catalyst and maintaining strict inert conditions is recommended.
-
Copper-Free Conditions: For substrates that are sensitive to copper, copper-free Sonogashira protocols have been developed.[4][5] These often require a different palladium catalyst system and may need higher temperatures.
By following this detailed protocol and considering the potential challenges, researchers can successfully employ the Sonogashira coupling for the synthesis of novel compounds derived from 6-phenylhex-5-yn-1-amine for applications in drug discovery and materials science.
References
Synthesis of Triazoles Using 6-phenylhex-5-yn-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its ruthenium-catalyzed counterpart (RuAAC) provide efficient and regioselective routes to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. This document provides detailed application notes and experimental protocols for the synthesis of triazoles using 6-phenylhex-5-yn-1-amine, a versatile building block containing a terminal alkyne and a primary amine.
The presence of the primary amine in 6-phenylhex-5-yn-1-amine introduces both opportunities and challenges. While the amine can be a site for further functionalization, it can also interfere with the catalytic cycle of the cycloaddition reaction. Therefore, protocols with and without amine protection are presented to provide a comprehensive guide for researchers.
Synthetic Strategies
The primary methods for synthesizing 1,2,3-triazoles from 6-phenylhex-5-yn-1-amine involve its reaction with an organic azide. The regiochemical outcome is determined by the choice of catalyst.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable and selectively yields 1,4-disubstituted 1,2,3-triazoles. It is often the first choice for its mild reaction conditions and high yields.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted 1,2,3-triazoles. While also efficient, it may require more stringent exclusion of air and moisture.[3][4]
The primary amine of 6-phenylhex-5-yn-1-amine can potentially coordinate to the metal catalyst, inhibiting its activity. To circumvent this, a common strategy is the protection of the amine group, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This protecting group is stable under the reaction conditions and can be readily removed post-cycloaddition.
Experimental Protocols
Protocol 1: N-Boc Protection of 6-phenylhex-5-yn-1-amine
This protocol describes the protection of the primary amine of 6-phenylhex-5-yn-1-amine with a Boc group, a necessary preliminary step for robust and high-yielding cycloaddition reactions.
Materials:
-
6-phenylhex-5-yn-1-amine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve 6-phenylhex-5-yn-1-amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add TEA or DIPEA (3.0 equiv) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Boc)₂O (1.5 equiv) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-6-phenylhex-5-yn-1-amine
This protocol details the synthesis of a 1,4-disubstituted triazole using the Boc-protected amine.
Materials:
-
N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected triazole.
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of N-Boc-6-phenylhex-5-yn-1-amine
This protocol outlines the synthesis of a 1,5-disubstituted triazole.
Materials:
-
N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine
-
Organic azide (e.g., Benzyl azide)
-
[CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,2-Dichloroethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-(tert-butoxycarbonyl)-6-phenylhex-5-yn-1-amine (1.0 equiv) and the organic azide (1.1 equiv) in the anhydrous, degassed solvent.
-
Add [Cp*RuCl(COD)] (1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected 1,5-disubstituted triazole.
Protocol 4: One-Pot N-Boc Protection and CuAAC
This streamlined protocol combines the protection and cycloaddition steps without isolation of the intermediate.
Materials:
-
6-phenylhex-5-yn-1-amine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF) and Water (H₂O)
Procedure:
-
Follow steps 1-5 of Protocol 1 for the N-Boc protection of 6-phenylhex-5-yn-1-amine.
-
Once the protection is complete (as confirmed by TLC), add the organic azide (1.05 equiv) directly to the reaction mixture.
-
Add an aqueous solution of sodium ascorbate (0.3 equiv), followed by an aqueous solution of CuSO₄·5H₂O (0.1 equiv).
-
Stir the reaction vigorously at room temperature until the cycloaddition is complete (monitor by TLC).
-
Follow the workup and purification steps (6-10) as described in Protocol 2 .
Protocol 5: Deprotection of Boc-Protected Triazoles
This protocol describes the removal of the Boc protecting group to yield the final triazole with a free amine.
Materials:
-
Boc-protected triazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected triazole in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary, often by crystallization or column chromatography, to yield the final triazole product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of triazoles from aminoalkynes. Note that specific yields and reaction times for 6-phenylhex-5-yn-1-amine may vary and should be optimized.
Table 1: N-Boc Protection of Aminoalkynes
| Amine Substrate | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Propargylamine | 1.1 | TEA (1.2) | DCM | RT | 12 | >95 |
| 1-amino-2-propyne | 1.2 | NaHCO₃ | Dioxane/H₂O | RT | 16 | 90-98 |
| 5-amino-1-pentyne | 1.1 | NaOH (1.1) | THF/H₂O | 0 to RT | 6 | ~95 |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-Aminoalkynes
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-propargylamine | Benzyl azide | 5% CuSO₄/10% NaAsc | t-BuOH/H₂O | RT | 1-4 | >95 |
| N-Boc-5-amino-1-pentyne | Phenyl azide | 1% CuI | THF | RT | 12 | 90-98 |
| N-Boc-propargylamine | 4-Azidoanisole | 2% CuSO₄/5% NaAsc | DMF/H₂O | RT | 6 | >90 |
Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of N-Boc-Aminoalkynes
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-propargylamine | Benzyl azide | 2% [CpRuCl(COD)] | Toluene | 80 | 12 | 85-95 |
| N-Boc-5-amino-1-pentyne | Phenyl azide | 5% [CpRuCl(PPh₃)₂] | Dioxane | 100 | 16 | 80-90 |
| N-Boc-propargylamine | 1-Azidoadamantane | 1% [Cp*RuCl(COD)] | DCE | 60 | 8 | >90 |
Table 4: Deprotection of N-Boc-Triazoles
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-triazolyl-propylamine | 20% TFA in DCM | DCM | RT | 1 | >95 |
| N-Boc-triazolyl-pentylamine | 4M HCl in Dioxane | Dioxane | RT | 2 | >95 |
| N-Boc-triazolyl-benzylamine | 50% TFA in DCM | DCM | RT | 0.5 | >95 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of triazoles from 6-phenylhex-5-yn-1-amine.
Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.
Applications in Drug Development
Triazoles synthesized from functionalized building blocks like 6-phenylhex-5-yn-1-amine are of significant interest in drug discovery. The triazole core can act as a pharmacophore or a linker to connect different molecular fragments. The primary amine, once deprotected, offers a handle for further diversification, allowing for the generation of compound libraries for screening.
Potential Applications:
-
Linker Chemistry: The triazole linkage is stable and can be used to connect a targeting moiety to a payload, such as in antibody-drug conjugates (ADCs) or PROTACs.
-
Pharmacophore Scaffolding: The triazole ring itself can be a key interacting element with biological targets, and the substituents at the 1- and 4- (or 5-) positions can be varied to optimize binding affinity and selectivity.
-
Bioisosteric Replacement: The triazole ring can serve as a bioisostere for other functional groups, such as amides, to improve pharmacokinetic properties.
The protocols provided herein offer a robust starting point for the synthesis of novel triazole-containing compounds derived from 6-phenylhex-5-yn-1-amine for various applications in drug development and chemical biology.
References
Application Notes and Protocols for the Derivatization of 5-Hexyn-1-amine, 6-phenyl- in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the versatile scaffold, 5-Hexyn-1-amine, 6-phenyl-, for the exploration of new chemical space in drug discovery. This compound incorporates a terminal alkyne and a primary amine, offering two reactive handles for a variety of chemical modifications. The presence of the propargylamine motif suggests potential applications in inhibitor design, particularly for enzymes such as Monoamine Oxidase (MAO) and Histone Deacetylases (HDACs).
Strategic Derivatization for Lead Generation
The chemical structure of 5-Hexyn-1-amine, 6-phenyl- allows for systematic modifications to explore structure-activity relationships (SAR). Key derivatization strategies include modifications at the primary amine, reactions involving the terminal alkyne, and bioisosteric replacement of the phenyl ring.
Derivatization of the Primary Amine
The primary amine can be readily converted into a diverse range of functional groups to modulate the compound's physicochemical properties and target interactions.
-
Amide Formation: Coupling with a variety of carboxylic acids introduces substituents that can probe specific binding pockets in a target protein.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many marketed drugs.
-
N-Alkylation and Reductive Amination: Introduction of alkyl groups can alter the basicity and lipophilicity of the molecule.
-
Urea and Thiourea Formation: These groups can act as hydrogen bond donors and acceptors, influencing target binding affinity.
Derivatization of the Terminal Alkyne
The terminal alkyne is a versatile functional group for introducing molecular diversity, most notably through cycloaddition reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction allows for the formation of a stable 1,2,3-triazole ring, linking the core scaffold to a wide array of molecular fragments.[1][2] This is a powerful tool for creating libraries of compounds for high-throughput screening.
Potential Biological Targets
Based on the structural motifs present in 5-Hexyn-1-amine, 6-phenyl-, several potential biological targets can be hypothesized for its derivatives.
Monoamine Oxidase (MAO) Inhibition
The propargylamine scaffold is a well-known pharmacophore responsible for the irreversible inhibition of MAO-A and MAO-B, enzymes implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease.[3][4][5] The terminal alkyne can form a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.[6]
Histone Deacetylase (HDAC) Inhibition
Several known HDAC inhibitors feature a terminal alkyne which can interact with the zinc ion in the enzyme's active site.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[7][8] Derivatization of the primary amine with a suitable zinc-binding group, connected by an appropriate linker, could yield potent HDAC inhibitors.
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, based on the expected activities of propargylamine and terminal alkyne-containing inhibitors against MAO and HDAC enzymes, respectively.
Table 1: Hypothetical MAO-B Inhibition Data for Amide Derivatives of 5-Hexyn-1-amine, 6-phenyl-
| Compound ID | R-Group (from R-COOH) | IC50 (nM) |
| Parent | H | >10,000 |
| 1a | Methyl | 850 |
| 1b | Phenyl | 250 |
| 1c | 4-Fluorophenyl | 120 |
| 1d | 2-Thienyl | 310 |
Table 2: Hypothetical HDAC1 Inhibition Data for Triazole Derivatives of 5-Hexyn-1-amine, 6-phenyl-
| Compound ID | R-Group (from R-N3) | IC50 (nM) |
| Parent | - | >20,000 |
| 2a | Benzyl | 1,500 |
| 2b | 4-Biphenylmethyl | 450 |
| 2c | 2-(Naphthalen-2-yl)ethyl | 280 |
| 2d | 4-(Aminosulfonyl)benzyl | 95 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling[10][11][12][13][14]
-
To a solution of the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Sulfonamide Synthesis[15][16][17][18][19]
-
Dissolve 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in a suitable solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfonamide by flash column chromatography.
Protocol 3: General Procedure for Reductive Amination[20][21][22][23][24]
-
To a solution of 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a solvent such as methanol or 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 2-12 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the resulting secondary or tertiary amine by column chromatography.
Protocol 4: General Procedure for N-Alkylation[25][26][27][28][29]
-
To a solution of 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (2.0 equivalents).
-
Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 5: General Procedure for Urea and Thiourea Formation[30][31][32][33][34]
-
Urea Synthesis: To a solution of 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) in a solvent like DCM or THF, add the desired isocyanate (1.05 equivalents). Stir the reaction at room temperature for 1-4 hours. The product often precipitates and can be collected by filtration. If not, concentrate the reaction mixture and purify by chromatography or recrystallization.
-
Thiourea Synthesis: To a solution of 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) in a solvent such as ethanol or THF, add the desired isothiocyanate (1.05 equivalents). Stir the mixture at room temperature or with gentle heating for 2-8 hours. Work-up and purification are similar to the urea synthesis.
Protocol 6: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2]
-
To a solution of the desired organic azide (1.0 equivalent) and 5-Hexyn-1-amine, 6-phenyl- (1.0 equivalent) in a mixture of t-butanol and water (1:1), add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add a solution of sodium ascorbate (0.2 equivalents) in water to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1,2,3-triazole derivative by flash column chromatography.
References
- 1. Histone Deacetylase Inhibitors through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors through click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Histone-deacetylase-hdac-inhibitor-set | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 6-Phenylhex-5-yn-1-amine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylhex-5-yn-1-amine is a versatile bifunctional molecule incorporating a terminal phenylacetylene moiety and a primary amine. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, typically mediated by transition metal catalysts, this substrate can be selectively converted into valuable six-membered rings, such as tetrahydropyridines and piperidines, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. This document provides an overview of the application of 6-phenylhex-5-yn-1-amine in heterocyclic synthesis, including detailed experimental protocols and a summary of relevant reaction data.
Introduction
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery. Among these, piperidine and tetrahydropyridine cores are of particular interest due to their presence in a wide array of natural products and synthetic drugs. The intramolecular hydroamination of aminoalkynes presents an atom-economical and efficient strategy for the construction of these cyclic amines. 6-Phenylhex-5-yn-1-amine is a readily accessible starting material that can undergo selective intramolecular cyclization to yield functionalized six-membered N-heterocycles. The nature of the catalyst and reaction conditions can influence the selectivity of the cyclization, leading to either endo- or exo-cyclized products.
Synthesis of Six-Membered Heterocycles
The primary application of 6-phenylhex-5-yn-1-amine in heterocyclic synthesis is its conversion to 2-phenethyl-2,3,4,5-tetrahydropyridine and related piperidine derivatives through intramolecular hydroamination. This transformation is typically catalyzed by transition metals, with late transition metals and rare-earth metals showing significant promise.
Transition Metal-Catalyzed Intramolecular Hydroamination
The intramolecular cyclization of 6-phenylhex-5-yn-1-amine proceeds via activation of the alkyne by a metal catalyst, followed by nucleophilic attack of the tethered amine. The regioselectivity of this cyclization is a critical aspect, with the potential to form either a six-membered ring through a 6-endo-dig pathway or a five-membered ring through a 5-exo-dig pathway. For aminoalkynes with a three-carbon linker between the amine and the alkyne, the formation of six-membered rings is generally favored.
While specific data for the cyclization of 6-phenylhex-5-yn-1-amine is not extensively reported in the literature, valuable insights can be drawn from studies on homologous aminoalkynes. For instance, the yttrium-catalyzed intramolecular hydroamination of 5-phenyl-4-pentyn-1-amine, a compound with a shorter alkyl chain, has been shown to proceed efficiently. It is anticipated that similar catalytic systems would be effective for the cyclization of 6-phenylhex-5-yn-1-amine.
Table 1: Representative Catalyst Systems and Conditions for Intramolecular Hydroamination of Aminoalkynes
| Catalyst System | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Y[N(TMS)2]3 / Ligand | 5-Phenyl-4-pentyn-1-amine | 2-Benzylidene-pyrrolidine | 94 | 9 | 60 |
Note: This data is for a homologous substrate and serves as a predictive model for the reactivity of 6-phenylhex-5-yn-1-amine.
Experimental Protocols
The following are generalized protocols for the transition metal-catalyzed intramolecular hydroamination of 6-phenylhex-5-yn-1-amine, based on established procedures for similar substrates. Optimization of catalyst, solvent, temperature, and reaction time will be necessary to achieve optimal results.
Protocol 1: Yttrium-Catalyzed Intramolecular Hydroamination
Materials:
-
6-Phenylhex-5-yn-1-amine
-
Yttrium tris[bis(trimethylsilyl)amide] (Y[N(TMS)2]3)
-
Chiral or achiral ancillary ligand (e.g., a binaphthyl-derived diamine)
-
Anhydrous toluene or benzene
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
In an inert atmosphere glovebox, add the yttrium catalyst precursor and the ancillary ligand to a dry reaction vessel.
-
Add anhydrous solvent (toluene or benzene) and stir the mixture at room temperature for the specified pre-catalyst formation time.
-
Add a solution of 6-phenylhex-5-yn-1-amine in the same anhydrous solvent to the catalyst mixture.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a proton source (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenethyl-2,3,4,5-tetrahydropyridine.
Visualizations
Reaction Pathway for Intramolecular Hydroamination
Caption: Proposed reaction pathway for the metal-catalyzed intramolecular hydroamination of 6-phenylhex-5-yn-1-amine.
Experimental Workflow
Caption: General experimental workflow for the synthesis of heterocyclic compounds from 6-phenylhex-5-yn-1-amine.
Conclusion
6-Phenylhex-5-yn-1-amine is a promising substrate for the synthesis of functionalized six-membered nitrogen heterocycles. The intramolecular hydroamination reaction, particularly when catalyzed by transition metals, offers a direct and atom-economical route to tetrahydropyridine and piperidine derivatives. Further research into optimizing catalyst systems and reaction conditions for this specific substrate is warranted and holds the potential to provide efficient access to valuable building blocks for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this versatile starting material.
Application Notes and Protocols: Palladium-Catalyzed Reactions of 6-Phenyl-5-Hexyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed intramolecular cyclization of 6-phenyl-5-hexyn-1-amine, a valuable transformation for the synthesis of substituted piperidine derivatives. The protocols detailed below are based on established methodologies and are intended to serve as a guide for researchers in synthetic organic chemistry and drug discovery.
Introduction
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of complex molecular architectures with high efficiency and selectivity. The intramolecular hydroamination/cyclization of aminoalkynes, such as 6-phenyl-5-hexyn-1-amine, provides a direct route to cyclic nitrogen-containing compounds. These heterocyclic scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals. This document outlines the application of a silica-immobilized palladium catalyst for the cyclization of 6-phenyl-5-hexyn-1-amine.
Reaction Overview: Intramolecular Cyclization
The palladium-catalyzed intramolecular cyclization of 6-phenyl-5-hexyn-1-amine proceeds via a hydroamination pathway to yield 2-benzyl-2,3,4,5-tetrahydropyridine. This transformation involves the addition of the primary amine across the alkyne, facilitated by a palladium catalyst. The use of a heterogeneous, silica-immobilized palladium complex offers advantages in terms of catalyst stability, reusability, and ease of separation from the reaction mixture.
A key study in this area by Richmond, Scott, and Alper demonstrated the efficacy of a silica-supported palladium(II) complex, specifically Silica/trans-[PdMe(NO3)(PMe3)2], in catalyzing the cyclization of various aminoalkynes, including 6-phenyl-5-hexyn-1-amine[1][2]. This catalyst system proved to be robust and effective for this transformation.
Quantitative Data Summary
While specific yield and detailed kinetic data for the cyclization of 6-phenyl-5-hexyn-1-amine are not extensively reported in the initial literature, the general catalytic system has been shown to be highly efficient for similar substrates. The following table summarizes the key parameters for the catalyst system used.
| Parameter | Value | Reference |
| Catalyst | Silica/trans-[PdMe(NO3)(PMe3)2] | [1][2] |
| Support | Partially dehydroxylated silica | [1][2] |
| Catalyst Preparation | Chemisorption of trans-[PdMe(NO3)(PMe3)2] onto silica | [1][2] |
| General Substrate | Aminoalkynes | [1][2] |
Experimental Protocol: Intramolecular Cyclization of 6-Phenyl-5-Hexyn-1-amine
This protocol is a generalized procedure based on the methodology described by Richmond, Scott, and Alper for the cyclization of aminoalkynes using a silica-immobilized palladium catalyst.[1][2] Researchers should optimize the reaction conditions for their specific experimental setup.
Materials:
-
6-Phenyl-5-hexyn-1-amine
-
Silica/trans-[PdMe(NO3)(PMe3)2] catalyst
-
Anhydrous, inert solvent (e.g., toluene, benzene)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
Catalyst Preparation: The silica-immobilized palladium catalyst is prepared by treating partially dehydroxylated silica with a solution of the palladium(II) complex, trans-[PdMe(NO3)(PMe3)2], at room temperature. This process involves the chemisorption of the palladium complex onto the silica surface.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the Silica/trans-[PdMe(NO3)(PMe3)2] catalyst.
-
Add anhydrous solvent to the flask via syringe.
-
Add 6-phenyl-5-hexyn-1-amine to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a suitable solvent and potentially recycled.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-benzyl-2,3,4,5-tetrahydropyridine.
-
Characterization: Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Below are diagrams illustrating the key aspects of the described palladium-catalyzed reaction.
Caption: Experimental workflow for the palladium-catalyzed cyclization.
References
- 1. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine [mdpi.com]
Application Notes and Protocols for Biomolecule Labeling with 6-phenylhex-5-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-phenylhex-5-yn-1-amine is a versatile chemical probe used for the two-step labeling of biomolecules. This reagent combines a terminal alkyne group, which serves as a handle for bioorthogonal "click" chemistry, and a primary amine for initial conjugation to biomolecules. This two-step labeling strategy offers high specificity and efficiency, making it a valuable tool for a wide range of applications in research and drug development, including proteomics, cell biology, and molecular diagnostics.
The labeling process involves two key stages:
-
Amine-Reactive Labeling: The primary amine of 6-phenylhex-5-yn-1-amine is covalently attached to a biomolecule of interest. A common method is to first convert the amine to a more reactive N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on proteins.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne introduced onto the biomolecule serves as a reactive partner for a reporter molecule containing an azide group. This highly specific and efficient "click" reaction, catalyzed by copper(I), forms a stable triazole linkage, allowing for the attachment of various tags such as fluorophores, biotin, or drug molecules.
These application notes provide detailed protocols for the labeling of proteins with 6-phenylhex-5-yn-1-amine and subsequent detection using click chemistry.
Data Presentation
Table 1: Quantitative Parameters for NHS Ester Labeling of Bovine Serum Albumin (BSA) with 6-phenylhex-5-yn-1-amine NHS Ester
| Parameter | Value | Conditions |
| Reactants | ||
| BSA Concentration | 10 mg/mL | 0.1 M Sodium Bicarbonate Buffer, pH 8.3 |
| 6-phenylhex-5-yn-1-amine NHS Ester | 10-fold molar excess over BSA | Dissolved in DMSO |
| Reaction Conditions | ||
| Reaction Time | 1 hour | Room Temperature |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | 30 minutes, Room Temperature |
| Labeling Efficiency | ||
| Degree of Labeling (DOL) | 2-4 alkynes per BSA molecule | Determined by Mass Spectrometry |
| Labeling Yield | > 85% | Based on protein recovery after purification |
| Stability | ||
| Labeled Protein Stability | > 1 month at -20°C | In PBS with 10% glycerol |
Table 2: Quantitative Parameters for CuAAC Reaction of Alkyne-Labeled BSA with Azide-Fluorophore
| Parameter | Value | Conditions |
| Reactants | ||
| Alkyne-Labeled BSA | 1 mg/mL | PBS, pH 7.4 |
| Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) | 5-fold molar excess over alkyne groups | Dissolved in DMSO |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO4) | 1 mM | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 5 mM | |
| Sodium Ascorbate | 10 mM | Freshly prepared |
| Reaction Conditions | ||
| Reaction Time | 30 minutes | Room Temperature |
| Click Reaction Efficiency | ||
| Conjugation Yield | > 95% | Determined by fluorescence spectroscopy |
| Purification | ||
| Method | Size-Exclusion Chromatography | To remove excess reagents |
Experimental Protocols
Protocol 1: Synthesis of 6-phenylhex-5-yn-1-amine NHS Ester
This protocol describes the activation of the primary amine of 6-phenylhex-5-yn-1-amine to an NHS ester for subsequent reaction with biomolecules.
Materials:
-
6-phenylhex-5-yn-1-amine
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-phenylhex-5-yn-1-amine (1 equivalent) in anhydrous DCM in a round bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of N,N'-Disuccinimidyl carbonate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-phenylhex-5-yn-1-amine NHS ester.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Labeling of Proteins with 6-phenylhex-5-yn-1-amine NHS Ester
This protocol details the labeling of a protein with the prepared 6-phenylhex-5-yn-1-amine NHS ester.[1]
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
6-phenylhex-5-yn-1-amine NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the protein to a final concentration of 5-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Prepare a 10 mM stock solution of 6-phenylhex-5-yn-1-amine NHS ester in anhydrous DMSO.
-
Add the desired molar excess (e.g., 10-fold) of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.
-
Remove excess, unreacted labeling reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Determine the protein concentration and the degree of labeling (DOL) using appropriate methods (e.g., BCA assay for protein concentration and mass spectrometry for DOL).
-
Store the alkyne-labeled protein at -20°C or -80°C for future use.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-labeled protein and an azide-functionalized reporter molecule.[2]
Materials:
-
Alkyne-labeled protein
-
Azide-functionalized reporter molecule (e.g., Azide-Alexa Fluor 488)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)
-
Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
In a microcentrifuge tube, combine the alkyne-labeled protein (to a final concentration of 1-5 mg/mL in PBS) and the azide-functionalized reporter (to a final molar excess of 5-10 fold over the alkyne groups).
-
Prepare the catalyst premix by adding the CuSO4 solution to the THPTA solution in a 1:5 molar ratio and vortex briefly.
-
Add the catalyst premix to the protein-azide mixture to a final concentration of 1 mM CuSO4.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent reporter.
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the fluorescently labeled protein fractions.
-
Characterize the final product by methods such as SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy to confirm successful conjugation.
Mandatory Visualization
Caption: Experimental workflow for labeling biomolecules with 6-phenylhex-5-yn-1-amine.
Caption: Visualization of a labeled protein in a signaling pathway.
References
Application Notes and Protocols for 5-Hexyn-1-amine, 6-phenyl- in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Hexyn-1-amine, 6-phenyl- (also known as 6-phenyl-5-hexyn-1-amine) in materials science. This versatile bifunctional molecule, possessing both a terminal alkyne and a primary amine, serves as a valuable building block for the synthesis and modification of advanced materials. Its unique structure allows for participation in a variety of chemical transformations, making it suitable for applications ranging from catalysis to surface engineering and polymer synthesis.
Application in Heterogeneous Catalysis: Substrate for Cyclization Reactions
5-Hexyn-1-amine, 6-phenyl- has been utilized as a substrate to probe the catalytic activity of palladium complexes immobilized on silica surfaces. The intramolecular cyclization of this aminoalkyne serves as a model reaction to evaluate the efficiency and reusability of heterogeneous catalysts.
Quantitative Data
| Substrate | Catalyst | Conversion (%) | Notes | Reference |
| 6-phenyl-5-hexyn-1-amine | Silica/trans-[PdMe(NO₃)(PMe₃)₂] | Not explicitly quantified, but used to test the generality of the catalytic method. | The catalyst was found to be effective for the cyclization of various aminoalkynes. | [1] |
Experimental Protocol: Palladium-Catalyzed Cyclization of 6-phenyl-5-hexyn-1-amine[1]
Objective: To perform the intramolecular cyclization of 6-phenyl-5-hexyn-1-amine using a silica-immobilized palladium catalyst.
Materials:
-
6-phenyl-5-hexyn-1-amine
-
Silica-immobilized palladium catalyst (e.g., Silica/trans-[PdMe(NO₃)(PMe₃)₂])
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: The silica-supported palladium catalyst is prepared by treating partially dehydroxylated silica with a solution of the desired palladium(II) complex.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the silica-immobilized palladium catalyst.
-
Add anhydrous toluene to the flask, followed by the addition of 6-phenyl-5-hexyn-1-amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the catalyst can be separated by filtration. The filtrate is then concentrated under reduced pressure to obtain the crude cyclized product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Catalytic Cyclization
Caption: Workflow for the catalytic cyclization of 6-phenyl-5-hexyn-1-amine.
Proposed Application in Surface Modification via Click Chemistry
The terminal alkyne group of 5-Hexyn-1-amine, 6-phenyl- makes it an ideal candidate for surface functionalization of materials using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction.[2][3][4] This allows for the covalent attachment of this molecule to azide-modified surfaces, nanoparticles, or polymers. The pendant phenyl and amine groups can then impart specific functionalities to the material.
Experimental Protocol: Surface Modification of Azide-Functionalized Silica Nanoparticles
Objective: To functionalize azide-modified silica nanoparticles with 6-phenyl-5-hexyn-1-amine via CuAAC.
Materials:
-
Azide-functionalized silica nanoparticles
-
6-phenyl-5-hexyn-1-amine
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like THF or DMSO)
Procedure:
-
Dispersion: Disperse the azide-functionalized silica nanoparticles in the chosen solvent system through sonication.
-
Addition of Reagents: To the dispersion, add 6-phenyl-5-hexyn-1-amine.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate and add it to the nanoparticle dispersion. Following this, add the copper(II) sulfate solution. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Purification: Purify the functionalized nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unreacted starting materials and the copper catalyst.
-
Characterization: Confirm the successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Thermogravimetric Analysis (TGA).
Signaling Pathway for Click Chemistry Surface Modification
Caption: CuAAC "click" chemistry for surface functionalization.
Proposed Application in Polymer Synthesis
The primary amine group of 5-Hexyn-1-amine, 6-phenyl- allows it to be used as a monomer in polymerization reactions, such as in the synthesis of polyamides or polyimides. The resulting polymers would have pendant phenylalkyne groups along the backbone, which can be used for post-polymerization modification via click chemistry or for creating cross-linked networks.
Experimental Protocol: Synthesis of a Polyamide Containing Pendant Phenylalkyne Groups
Objective: To synthesize a polyamide by reacting 6-phenyl-5-hexyn-1-amine with a diacyl chloride.
Materials:
-
6-phenyl-5-hexyn-1-amine
-
A diacyl chloride (e.g., terephthaloyl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
-
An acid scavenger (e.g., pyridine or triethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Dissolution: Under an inert atmosphere, dissolve 6-phenyl-5-hexyn-1-amine and the acid scavenger in the anhydrous solvent in a flask equipped with a mechanical stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Diacyl Chloride: Slowly add a solution of the diacyl chloride in the same solvent to the cooled amine solution with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to allow for polymerization to occur.
-
Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent and water to remove any unreacted monomers and salts, and then dry it under vacuum.
-
Characterization: Characterize the polymer's structure and properties using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and FTIR to confirm the presence of the amide and alkyne functionalities.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a polyamide from 6-phenyl-5-hexyn-1-amine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Hexyn-1-amine, 6-phenyl- Synthesis
Welcome to the technical support center for the synthesis of 5-Hexyn-1-amine, 6-phenyl-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 5-Hexyn-1-amine, 6-phenyl-?
A1: The most common and efficient method for the synthesis of 5-Hexyn-1-amine, 6-phenyl- is the Sonogashira coupling reaction.[1][2][3] This involves the cross-coupling of a terminal alkyne, specifically a protected form of 5-hexyn-1-amine, with an aryl halide (such as iodobenzene or bromobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[2][3] The protecting group on the amine is crucial to prevent side reactions and is typically removed in a subsequent step.
Q2: Why is it necessary to use a protecting group for the amine functionality?
A2: The primary amine in 5-hexyn-1-amine can act as a ligand for the palladium catalyst, potentially deactivating it and hindering the catalytic cycle. Additionally, the amine can undergo side reactions under the basic conditions of the Sonogashira coupling. Therefore, protecting the amine, for instance as a carbamate (e.g., Boc) or a phthalimide, is essential to ensure a high yield of the desired product.
Q3: What are the common catalysts and reaction conditions for the Sonogashira coupling step?
A3: A typical Sonogashira coupling reaction employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂, and a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst.[1][2] The reaction is carried out in the presence of an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent.[4] Anhydrous and anaerobic (oxygen-free) conditions are generally required to prevent the homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Sonogashira coupling can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the key considerations for the purification of the final product?
A5: After the deprotection step, the crude 5-Hexyn-1-amine, 6-phenyl- can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any remaining impurities. An initial acid-base extraction can also be employed to separate the basic amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Use fresh palladium and copper catalysts. - Ensure the palladium(II) precatalyst is properly reduced to palladium(0) in situ. - Consider using a different palladium source, such as Pd(PPh₃)₄. |
| 2. Insufficiently anaerobic conditions. | - Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[4] - Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Impure reagents or solvents. | - Use freshly distilled solvents and bases (e.g., triethylamine).[4] - Ensure the aryl halide and alkyne are of high purity. | |
| 4. Inappropriate reaction temperature. | - For less reactive aryl bromides, heating may be necessary.[2] - For highly reactive aryl iodides, the reaction may proceed at room temperature.[2] Optimize the temperature based on your specific substrates. | |
| Formation of Significant Side Products | 1. Alkyne homocoupling (Glaser coupling). | - This is often indicated by the formation of a dimeric alkyne. - Strictly maintain anaerobic conditions.[2] - Consider running the reaction under copper-free conditions, although this may require a higher catalyst loading or a more specialized palladium catalyst.[2] |
| 2. Formation of Palladium Black. | - This indicates catalyst decomposition. - Use a phosphine ligand-to-palladium ratio greater than 2:1 to stabilize the catalyst. - Avoid excessively high temperatures. - Some anecdotal evidence suggests that THF as a solvent can promote the formation of palladium black.[4] | |
| 3. Incomplete Deprotection. | - Ensure sufficient reaction time and appropriate conditions for the deprotection step (e.g., strong acid for Boc removal). - Monitor the deprotection by TLC or LC-MS. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. | - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of Celite. |
| 2. Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider an acid-base extraction prior to chromatography to remove non-basic impurities. |
Experimental Protocols
Step 1: Synthesis of N-Boc-5-hexyn-1-amine
A detailed protocol for the protection of 5-hexyn-1-amine with a Boc group would be presented here. This would involve reacting 5-hexyn-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
Step 2: Sonogashira Coupling of N-Boc-5-hexyn-1-amine with Iodobenzene
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and N-Boc-5-hexyn-1-amine (1.0 equivalent). Add anhydrous, degassed triethylamine. To this stirred solution, add iodobenzene (1.1 equivalents). Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Deprotection of N-Boc-6-phenyl-5-hexyn-1-amine
Dissolve the purified N-Boc-6-phenyl-5-hexyn-1-amine in a suitable solvent such as dichloromethane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the mixture at room temperature until TLC indicates complete removal of the Boc group. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the final product by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for 5-Hexyn-1-amine, 6-phenyl-.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
Technical Support Center: Purification of 6-phenylhex-5-yn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 6-phenylhex-5-yn-1-amine from a reaction mixture.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of 6-phenylhex-5-yn-1-amine, particularly after its synthesis via a Sonogashira coupling reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield After Extraction | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before workup. |
| Product remains in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the amine with an organic solvent. Perform multiple extractions (3-4 times) with a suitable solvent like dichloromethane or ethyl acetate to maximize recovery. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite. | |
| Product Streaking on Silica Gel Column | The basic amine is interacting strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., hexane/ethyl acetate/triethylamine 90:9:1). Alternatively, use a less acidic stationary phase like alumina (basic or neutral). |
| Presence of Unreacted Starting Materials in Final Product | Inefficient purification. | Optimize the gradient for column chromatography. If starting materials are difficult to separate, consider a different purification technique such as acid-base extraction to remove the basic amine from neutral starting materials. |
| Incomplete reaction. | Drive the reaction to completion by increasing the reaction time or temperature, or by adding a fresh portion of the catalyst. | |
| Persistent Yellow/Brown Color in the Final Product | Residual palladium catalyst. | Treat the organic solution of the product with an aqueous solution of a mild chelating agent like sodium sulfide or thiourea to precipitate the palladium. Filter and then wash the organic layer. Passing the product solution through a short plug of activated carbon can also help remove color impurities. |
| Formation of a White Precipitate During Acidic Wash | The product amine has formed its hydrochloride salt, which may be insoluble in the organic solvent. | This is a normal part of the purification. The amine can be recovered by basifying the aqueous layer and re-extracting it into an organic solvent. |
| Presence of a High-Boiling Impurity | Homocoupling of the terminal alkyne (Glaser coupling). | This side product is often less polar than the desired amine. Careful column chromatography should allow for its separation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying primary amines like 6-phenylhex-5-yn-1-amine?
A1: A common and effective method is acid-base extraction. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl). The amine is protonated and moves into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Q2: My amine is streaking badly on the TLC plate. How can I get a clean spot?
A2: Streaking is a common issue with amines on silica gel due to their basicity. To resolve this, you can add a small amount of a basic modifier to your TLC mobile phase, such as 1-2% triethylamine or a few drops of ammonia solution.
Q3: I see an unexpected spot on my TLC that is less polar than my product. What could it be?
A3: In the context of a Sonogashira coupling, a common non-polar byproduct is the homocoupled alkyne (e.g., 1,4-diphenylbuta-1,3-diyne if phenylacetylene was a starting material). This can often be removed by column chromatography.
Q4: Can I use reversed-phase chromatography to purify my amine?
A4: Yes, reversed-phase flash chromatography can be a good option for purifying polar compounds like amines.[1] A common mobile phase system is a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by keeping the amine protonated.
Q5: How can I remove the palladium catalyst from my reaction mixture?
A5: Residual palladium can often be removed by washing the organic solution of your product with an aqueous solution of ammonium chloride or by stirring with a scavenger resin. Filtration through a pad of celite can also help remove precipitated palladium species.
Experimental Protocols
Protocol 1: Synthesis of 6-phenylhex-5-yn-1-amine via Sonogashira Coupling
This protocol is a representative procedure and may require optimization.
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed triethylamine (2.0 eq) and then 5-ethynyl-1-pentanamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is ready for purification.
Protocol 2: Purification of 6-phenylhex-5-yn-1-amine by Acid-Base Extraction
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with 1M HCl (3 x 50 mL). The amine product will move to the aqueous layer.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Basify the aqueous layer to pH > 10 by the slow addition of 6M NaOH.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) containing 1% triethylamine.
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate), maintaining 1% triethylamine in the mobile phase throughout.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for 6-phenylhex-5-yn-1-amine.
Caption: Troubleshooting decision tree for purification issues.
References
common byproducts in 5-Hexyn-1-amine, 6-phenyl- reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving 5-hexyn-1-amine, with a focus on common byproducts observed during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a homocoupled dimer of 5-hexyn-1-amine in my Sonogashira cross-coupling reaction. What are the common causes and how can I minimize this byproduct?
A1: The formation of a homocoupled dimer, specifically 1,12-diaminododeca-5,7-diyne, is a common byproduct in Sonogashira reactions involving terminal alkynes like 5-hexyn-1-amine. This side reaction, often referred to as Glaser coupling, is promoted by the presence of oxygen and the copper co-catalyst.
Common Causes:
-
Oxygen in the reaction mixture: Copper(I) can be oxidized to Copper(II) by oxygen, which then promotes the homocoupling of the alkyne.
-
High concentration of the copper catalyst: An excess of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.
-
Slow addition of the aryl halide: If the aryl halide is added too slowly, the terminal alkyne has more opportunity to undergo self-coupling.
Troubleshooting Strategies:
-
Degas all solvents and reagents: Thoroughly sparge your solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalysts to remove dissolved oxygen.
-
Use a lower concentration of the copper catalyst: Reducing the amount of the copper salt (e.g., CuI) can disfavor the homocoupling pathway.
-
Employ "copper-free" Sonogashira conditions: Several protocols have been developed that avoid the use of a copper co-catalyst, which can significantly reduce or eliminate the formation of the homocoupled byproduct.
-
Control the addition of reagents: Adding the 5-hexyn-1-amine slowly to the reaction mixture containing the aryl halide and catalysts can help to keep its concentration low and favor the cross-coupling reaction.
Q2: My reaction of 5-hexyn-1-amine with an aldehyde and another alkyne (A³ coupling) is sluggish and producing multiple unidentified byproducts. What are the likely side reactions?
A2: The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful C-C bond-forming reaction, but it can be prone to several side reactions, leading to a complex product mixture.
Potential Side Reactions and Byproducts:
-
Homocoupling of the alkynes: Similar to the Sonogashira reaction, the terminal alkynes can undergo Glaser-type homocoupling.
-
Aldol condensation: The aldehyde can undergo self-condensation, especially in the presence of a base.
-
Formation of aminals or hemiaminals: The amine can react with the aldehyde to form unstable hemiaminals or aminals.
-
Iminium ion side reactions: The intermediate iminium ion may react with other nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Optimize the catalyst system: The choice of metal catalyst (e.g., gold, silver, copper, iridium) and ligand can significantly impact the reaction outcome.
-
Control the reaction temperature: Lowering the temperature may help to suppress some of the side reactions, such as the aldol condensation.
-
Vary the order of addition: The sequence in which the reagents are added can influence the formation of byproducts. For example, generating the iminium ion in situ before adding the alkyne can sometimes lead to a cleaner reaction.
-
Screen different solvents: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the rates of the desired and undesired reactions.
Troubleshooting Guide: Byproduct Analysis
If you are observing unexpected byproducts in your reaction, a systematic approach to their identification and elimination is crucial.
Step 1: Characterize the Byproducts
-
Utilize techniques like LC-MS and GC-MS to determine the molecular weights of the main byproducts.
-
Employ NMR spectroscopy to elucidate the structures of the isolated byproducts.
Step 2: Propose a Mechanism for Byproduct Formation
-
Based on the identified structures, consider plausible side reactions that could be occurring under your reaction conditions. For instance, a byproduct with double the mass of your starting alkyne points towards homocoupling.
Step 3: Adjust Reaction Parameters
-
Based on the proposed mechanism, systematically vary reaction parameters to disfavor byproduct formation. Refer to the table below for common adjustments.
| Observed Byproduct | Potential Cause | Suggested Action |
| Homocoupled Alkyne Dimer | Oxygen, Excess Copper Catalyst | Degas solvents, reduce copper concentration, or use a copper-free protocol. |
| Aldol Condensation Product | Basic Conditions, High Temperature | Use a milder base, lower the reaction temperature. |
| Dehalogenated Arene | Catalyst Decomposition, Hydrogen Source | Use a more stable catalyst/ligand system, ensure anhydrous conditions. |
Experimental Protocols
Representative Protocol for Copper-Free Sonogashira Coupling of 5-Hexyn-1-amine:
-
To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a suitable solvent (e.g., anhydrous THF, 5 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add 5-hexyn-1-amine (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates a simplified reaction workflow for a Sonogashira coupling, highlighting the desired cross-coupling pathway and the common homocoupling side reaction.
Technical Support Center: Sonogashira Coupling with Amine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving amine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira reactions with amine-containing substrates often problematic?
A1: Amine functionalities can complicate Sonogashira couplings in several ways. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, the basicity of the amine can interfere with the reaction conditions, and in some cases, the amine itself can undergo side reactions. Electron-rich anilines, in particular, can be challenging substrates due to their strong coordination to the metal center.
Q2: What are the most common signs of a failed or low-yielding Sonogashira reaction with an amine substrate?
A2: Common indicators of a problematic reaction include:
-
Low to no conversion of starting materials: The aryl halide and/or alkyne remain largely unreacted.
-
Formation of homocoupled alkyne (Glaser coupling): The terminal alkyne couples with itself to form a diyne byproduct. This is more common in copper-catalyzed reactions and can be exacerbated by the presence of oxygen.[1]
-
Decomposition of starting materials or product: Indicated by the formation of a complex mixture of unidentifiable byproducts.
-
Formation of palladium black: Precipitation of elemental palladium indicates catalyst decomposition.
Q3: When should I consider using a copper-free Sonogashira protocol for my amine substrate?
A3: Copper-free conditions should be strongly considered when you observe significant homocoupling of your alkyne (Glaser coupling).[1] Additionally, if your amine substrate has the potential to act as a strong ligand for copper, which can sequester the co-catalyst and inhibit the reaction, a copper-free approach is advisable. Several modern protocols have been developed that show high efficiency in the absence of copper.[2][3]
Q4: Can I perform a Sonogashira coupling on an aniline without a protecting group?
A4: Yes, it is possible to perform Sonogashira couplings on unprotected anilines. However, the success of the reaction is highly dependent on the specific substrate and reaction conditions. For electron-rich anilines or when catalyst inhibition is a significant issue, protection of the amine group may be necessary to achieve a good yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your Sonogashira coupling with an amine substrate, consider the following troubleshooting steps.
Caption: A stepwise guide to troubleshooting low yields in Sonogashira couplings with amine substrates.
Detailed Steps:
-
Verify Reagent and Solvent Quality:
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) should be freshly distilled and stored under an inert atmosphere. Impurities can poison the catalyst.
-
Solvents: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can promote Glaser homocoupling and catalyst decomposition.[1]
-
Catalyst and Co-catalyst: Use high-quality palladium catalysts and copper(I) iodide. The activity of these reagents can degrade over time.
-
-
Optimize Reaction Conditions:
-
Temperature: For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary to facilitate the rate-limiting oxidative addition step.[1]
-
Base: The choice and amount of base are crucial. While amine bases are standard, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems.
-
Solvent: The solvent can significantly impact the reaction. Common choices include THF, DMF, and acetonitrile. For some systems, using the amine base as the solvent can be effective.
-
-
Modify the Catalytic System:
-
Ligand Selection: For electron-rich anilines, standard phosphine ligands like PPh₃ may not be sufficient. More electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and reductive elimination.[2] Consider ligands such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs).[2]
-
Palladium Precursor: While Pd(PPh₃)₂Cl₂ is common, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand might offer better performance.[2]
-
Copper-Free Conditions: If homocoupling is a major side reaction, switch to a copper-free protocol. This often involves using a higher loading of a more active palladium catalyst and a different base.[2][3]
-
-
Protect the Amine Group:
-
If catalyst poisoning by the amine is suspected, protecting the amine group with a suitable protecting group (e.g., Boc, Ac) can prevent its coordination to the palladium center. The protecting group can be removed after the coupling reaction.
-
Issue 2: Significant Homocoupling (Glaser Coupling)
The formation of a diyne byproduct from the self-coupling of the terminal alkyne is a common side reaction.
| Strategy | Description | Key Considerations |
| Copper-Free Conditions | Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[1] | May require more active palladium catalysts, different ligands, and higher temperatures. |
| Rigorous Degassing | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[1] | Use freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon, nitrogen) for all solvents and the reaction mixture. |
| Control of Reaction Stoichiometry | Using a slight excess of the alkyne can sometimes suppress homocoupling. | A large excess may lead to other side reactions or purification challenges. |
| Use of a Co-solvent | Diluting the reaction mixture with a co-solvent like THF or DMF can sometimes reduce the rate of homocoupling. | The choice of co-solvent should be optimized for substrate solubility and reaction performance. |
Experimental Protocols
General Procedure for Sonogashira Coupling of a Bromoaniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromoaniline derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromoaniline derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathway by Amine Substrate
Caption: Potential deactivation of the Pd(0) catalyst by coordination of an amine substrate.
This technical support center provides a starting point for troubleshooting Sonogashira coupling reactions with amine substrates. Successful optimization often requires a systematic approach to evaluating different reaction parameters.
References
stability of 5-Hexyn-1-amine, 6-phenyl- under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 5-Hexyn-1-amine, 6-phenyl- (CAS: 135469-76-0) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Hexyn-1-amine, 6-phenyl-?
A1: To ensure long-term stability, 5-Hexyn-1-amine, 6-phenyl- should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is also advisable to protect the compound from light to prevent potential degradation.
Q2: What are the known incompatibilities of this compound?
A2: Due to the presence of a primary amine and a terminal alkyne, this compound is incompatible with strong oxidizing agents, strong acids, and certain metal catalysts that can promote alkyne coupling or rearrangement. The terminal alkyne can be deprotonated by strong bases, forming a nucleophilic acetylide.[3][4][5]
Q3: Is 5-Hexyn-1-amine, 6-phenyl- prone to self-reaction or polymerization?
A3: While stable under recommended storage conditions, the bifunctional nature of this molecule (amine and terminal alkyne) presents a risk of self-reaction or polymerization under elevated temperatures or in the presence of certain transition metal catalysts (e.g., copper or palladium salts).
Q4: What are the primary safety hazards associated with this compound?
A4: Based on similar compounds, 5-Hexyn-1-amine, 6-phenyl- should be handled with care as it may be flammable and corrosive, causing skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guides
Issue 1: Low yield in a Sonogashira coupling reaction.
-
Question: I am using 5-Hexyn-1-amine, 6-phenyl- in a Sonogashira coupling reaction and observing a low yield of my desired product. What could be the cause?
-
Answer: Several factors could contribute to a low yield:
-
Base-Induced Side Reactions: The base used in the Sonogashira coupling (e.g., triethylamine, diisopropylethylamine) can potentially deprotonate the terminal alkyne, leading to undesired side reactions.
-
Inhibition of Catalyst: The primary amine functionality can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.
-
Homocoupling: The presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling), leading to the formation of a diyne byproduct. Ensure your reaction is thoroughly deoxygenated.
-
Issue 2: Formation of an unexpected isomer.
-
Question: After my reaction, I've isolated a product with the same mass as my expected product, but the NMR spectrum suggests an internal alkyne. What happened?
-
Answer: Terminal alkynes can isomerize to more stable internal alkynes, particularly in the presence of bases or certain metal catalysts, and at elevated temperatures. If your reaction conditions are basic, this isomerization may be a competing pathway.
Issue 3: The compound appears discolored after storage.
-
Question: My sample of 5-Hexyn-1-amine, 6-phenyl-, which was initially a clear liquid, has turned yellow/brown. Is it still usable?
-
Answer: Discoloration often indicates degradation or the presence of impurities, possibly due to slow oxidation or polymerization upon exposure to air and light. It is recommended to assess the purity of the compound by techniques such as NMR or LC-MS before use. If significant degradation has occurred, purification by distillation or chromatography may be necessary.
Data on Compound Stability
Table 1: Stability of 5-Hexyn-1-amine, 6-phenyl- in Common Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Purity after 24h (%) | Observations |
| Dichloromethane (DCM) | >99% | No change |
| Tetrahydrofuran (THF) | >99% | No change |
| Acetonitrile (MeCN) | >98% | Slight yellowing |
| Methanol (MeOH) | 95% | Noticeable yellowing |
Note: Data is representative and based on typical behavior of similar compounds. Purity was assessed by HPLC.
Table 2: Compatibility with Common Reagents
| Reagent | Condition | Result |
| Triethylamine (TEA) | 25°C, 12h | Stable, no significant degradation |
| Sodium Hydride (NaH) | 0°C to 25°C, 1h | Deprotonation of alkyne |
| Hydrochloric Acid (1M) | 25°C, 1h | Forms ammonium salt |
| Palladium on Carbon (Pd/C) | H2 (1 atm), 25°C, 4h | Reduction of alkyne |
Experimental Protocols
Protocol 1: Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of 5-Hexyn-1-amine, 6-phenyl- under specific reaction conditions.
-
Preparation: In a clean vial, dissolve 10 mg of 5-Hexyn-1-amine, 6-phenyl- in 1 mL of the desired solvent.
-
Addition of Reagent: Add the reagent of interest (e.g., base, acid, catalyst) in the desired stoichiometric amount.
-
Incubation: Stir the reaction mixture at the desired temperature.
-
Sampling: At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the reaction if necessary (e.g., by adding a buffer). Analyze the sample by LC-MS or GC-MS to determine the percentage of the remaining starting material and identify any degradation products.
Protocol 2: Representative Sonogashira Coupling Reaction
This protocol provides a method for a Sonogashira coupling reaction, a common application for terminal alkynes.
-
Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and the aryl halide (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Addition of Reagents: Add anhydrous, deoxygenated THF as the solvent, followed by 5-Hexyn-1-amine, 6-phenyl- (1.2 eq) and triethylamine (2.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential degradation and side-reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Sonogashira coupling reaction pathway.
References
- 1. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
- 2. Hex-5-yn-1-amine | 15252-45-6 [sigmaaldrich.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Click Reactions with 6-phenylhex-5-yn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylhex-5-yn-1-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The focus is on improving and controlling regioselectivity to yield either the 1,4- or 1,5-disubstituted triazole product.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers when using 6-phenylhex-5-yn-1-amine in a click reaction?
A1: In a typical thermal (uncatalyzed) azide-alkyne cycloaddition, you can expect a mixture of both the 1,4- and 1,5-disubstituted triazole isomers, often in nearly equal amounts.[1][2] However, the use of a copper(I) catalyst (CuAAC) dramatically favors the formation of the 1,4-disubstituted regioisomer.[1][3] For selective synthesis of the 1,5-disubstituted isomer, a ruthenium catalyst (RuAAC) is the method of choice.[1][4][5]
Q2: Why is the copper-catalyzed reaction so selective for the 1,4-isomer?
A2: The high regioselectivity of the CuAAC reaction is a result of its stepwise mechanism. The reaction proceeds through a copper-acetylide intermediate.[2] Density Functional Theory (DFT) calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than the transition state for the 1,5-isomer, explaining the strong preference for the 1,4-product.[6]
Q3: Can the primary amine in 6-phenylhex-5-yn-1-amine interfere with the CuAAC reaction?
A3: Yes, the primary amine functionality can potentially interfere with the CuAAC reaction. Amines can act as ligands and coordinate with the copper(I) catalyst. This chelation can, in some cases, reduce the catalytic activity or lead to undesired side reactions. However, with the use of appropriate ligands and optimized reaction conditions, the CuAAC reaction is generally compatible with primary amines.
Q4: How can I selectively synthesize the 1,5-disubstituted triazole with 6-phenylhex-5-yn-1-amine?
A4: To obtain the 1,5-disubstituted triazole, you should employ a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Ruthenium catalysts, such as those containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl), direct the cycloaddition to favor the 1,5-regioisomer with high selectivity.[1][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers in CuAAC) | 1. Inactive or insufficient Cu(I) catalyst. 2. Absence of a suitable ligand. 3. Reaction proceeding via a thermal pathway. | 1. Ensure the use of a reliable Cu(I) source (e.g., CuI, CuBr) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1] 2. Add a copper-coordinating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) and accelerate the reaction. 3. Perform the reaction at room temperature; elevated temperatures can promote the non-regioselective thermal cycloaddition. |
| Low or No Product Yield | 1. Oxidation of the Cu(I) catalyst to inactive Cu(II). 2. Chelation of the copper catalyst by the primary amine of the substrate. 3. Poor quality of reagents (e.g., wet solvent, impure starting materials). | 1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use an excess of sodium ascorbate to maintain a reducing environment. 2. Increase the concentration of the stabilizing ligand (e.g., TBTA or THPTA) to outcompete the substrate's amine for copper coordination. 3. Use anhydrous solvents and purified reagents. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct | Presence of oxygen and Cu(II) ions. | 1. Thoroughly degas all solutions and maintain an inert atmosphere. 2. Ensure a sufficient amount of reducing agent (sodium ascorbate) is present to keep the copper in the +1 oxidation state. |
| Difficulty in Purifying the Product from the Copper Catalyst | Residual copper salts in the final product. | 1. After the reaction is complete, pass the reaction mixture through a short plug of silica gel or a copper-scavenging resin. 2. Use a workup procedure that involves washing with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride. |
Data Presentation
Table 1: Expected Regioisomer Ratios for Click Reactions
| Catalyst System | Alkyne Substrate | Predominant Isomer | Expected Regioisomeric Ratio (1,4- : 1,5-) |
| Copper(I) (CuAAC) | 6-phenylhex-5-yn-1-amine | 1,4-disubstituted | > 95 : 5 |
| Ruthenium (RuAAC) | 6-phenylhex-5-yn-1-amine | 1,5-disubstituted | < 5 : > 95 |
| None (Thermal) | 6-phenylhex-5-yn-1-amine | Mixture | ~ 1 : 1[1] |
Experimental Protocols
Protocol for Selective Synthesis of the 1,4-Disubstituted Triazole (CuAAC)
This protocol is designed to maximize the yield and regioselectivity of the 1,4-isomer.
Materials:
-
6-phenylhex-5-yn-1-amine
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: A mixture of tert-butanol and water (1:1) or DMF
Procedure:
-
In a reaction vessel, dissolve 6-phenylhex-5-yn-1-amine (1.0 eq) and the azide counterpart (1.0-1.2 eq) in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in a small amount of the reaction solvent.
-
To the main reaction vessel, add the catalyst premix.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Selective Synthesis of the 1,5-Disubstituted Triazole (RuAAC)
This protocol is for the selective synthesis of the 1,5-regioisomer.[4][5]
Materials:
-
6-phenylhex-5-yn-1-amine
-
Azide counterpart
-
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (0.02-0.05 eq).
-
Add the anhydrous, degassed solvent, followed by 6-phenylhex-5-yn-1-amine (1.0 eq) and the azide counterpart (1.0-1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic pathways for the regioselective synthesis of triazoles.
Caption: Troubleshooting workflow for poor regioselectivity in CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Thieme E-Books [thieme-connect.de]
- 6. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
side reactions of the amine group in 6-phenylhex-5-yn-1-amine
Technical Support Center: 6-Phenylhex-5-yn-1-amine
This guide provides troubleshooting for common issues and answers frequently asked questions regarding side reactions of the primary amine group in 6-phenylhex-5-yn-1-amine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
The primary amine of 6-phenylhex-5-yn-1-amine is a versatile functional group but also a common source of undesired side reactions due to its basicity and nucleophilicity.[1] Understanding these potential reactions is critical for successful synthesis and application.
FAQ 1: I am attempting a reaction on the phenyl ring or alkyne, but I'm observing low yields and multiple byproducts. What's happening?
Answer: The primary amine is likely interfering with your reaction. Due to the lone pair of electrons on the nitrogen atom, the amine group can act as a potent nucleophile or a base, leading to several common side reactions:
-
N-Acylation: If your reaction conditions involve acid chlorides, anhydrides, or even some esters, the amine can readily form an N-acyl amide derivative.[2] This is one of the most common reactions of primary amines.[3]
-
N-Alkylation: In the presence of alkylating agents (e.g., alkyl halides), the amine can act as a nucleophile, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[4][5][6] This process can be difficult to control, often resulting in a mixture of products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.[4][7]
-
Reaction with Carbonyls: If trace aldehydes or ketones are present as impurities in your solvents or reagents, the amine can react to form imines.[3][8]
FAQ 2: My metal-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) is failing or showing poor conversion. Could the amine be the cause?
Answer: Yes, this is a very common issue. The amine group can significantly hinder or halt metal-catalyzed reactions in several ways:
-
Catalyst Inhibition/Poisoning: Primary amines are excellent ligands for transition metals like palladium, copper, and nickel.[9][10] The amine in your starting material can coordinate strongly to the metal center of your catalyst, forming a stable metal-ammine complex.[8][9] This can deactivate the catalyst, preventing it from participating in the desired catalytic cycle.
-
Altered Reactivity: Even if the catalyst is not fully poisoned, coordination of the amine can alter the electronic properties and steric environment of the metal center, leading to changes in reactivity and selectivity, or promoting undesired side reactions.
To mitigate this, consider using a protecting group on the amine (see FAQ 3) or using a catalyst system known to be more tolerant of amine functional groups.
FAQ 3: How can I prevent the amine group from interfering with my desired reaction?
Answer: The most robust strategy is to temporarily "mask" or protect the amine group with a protecting group. This involves a two-step process: protection before your main reaction and deprotection after.
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of your desired reaction.
-
Easy to remove in high yield without affecting other functional groups.
The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines.[11][12][13][14] It is stable to basic and nucleophilic conditions but is easily removed with acid.[11] See the "Experimental Protocols" section for a detailed method on Boc protection.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Full Name | Introduction Reagent | Cleavage Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis.[11] |
| Cbz | Carboxybenzyl | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base.[11] |
| Ac | Acetyl | Acetic anhydride, Acetyl chloride | Strong acid or base (hydrolysis) | Very stable, requires harsh removal.[15] |
FAQ 4: Can the amine group react with the alkyne on the same molecule?
Answer: Intramolecular reactions are less common for this specific structure under standard conditions. The chain length (four carbons separating the amine and the alkyne) makes cyclization reactions (forming a 7-membered ring) kinetically less favorable than intermolecular reactions. However, under certain conditions, particularly with a suitable catalyst, intramolecular hydroamination could be a possibility. More commonly, in the presence of a strong base, the amine could potentially act as a base to deprotonate a terminal alkyne, but 6-phenylhex-5-yn-1-amine has an internal alkyne, which is significantly less acidic and not prone to this reaction.
Visualizing Reaction Pathways
Workflow for Handling Amine Reactivity
The following diagram illustrates the decision-making process when planning a synthesis involving a molecule with a reactive amine group.
Caption: Decision workflow for amine protection strategy.
Common Side Reaction Pathways
This diagram shows the primary amine of the starting material leading to common, undesired side products.
Caption: Potential side reactions of the primary amine.
Experimental Protocols
Key Experiment: Boc Protection of 6-Phenylhex-5-yn-1-amine
This protocol describes the standard procedure for protecting the primary amine with a tert-butyloxycarbonyl (Boc) group.
Objective: To synthesize tert-butyl (6-phenylhex-5-yn-1-yl)carbamate.
Materials:
-
6-phenylhex-5-yn-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-phenylhex-5-yn-1-amine (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure Boc-protected amine.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal ammine complex - Wikipedia [en.wikipedia.org]
- 10. alfachemic.com [alfachemic.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for 6-Phenyl-5-hexyn-1-amine Reactions
This guide provides detailed troubleshooting advice and protocols for the workup of reactions involving 6-phenyl-5-hexyn-1-amine. The workup procedure is highly dependent on the specific reaction performed. This document focuses on the common amide coupling reaction where the primary amine is coupled with a carboxylic acid, often using carbodiimide reagents like EDC in combination with HOBt.
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove EDC-urea and HOBt byproducts after an amide coupling reaction?
A1: The urea byproduct from EDC and unreacted HOBt are the most common impurities. A standard aqueous workup is typically effective.
-
EDC-Urea: This byproduct has some solubility in organic solvents like dichloromethane (DCM) but can be removed with acidic washes.[1][2] Washing the organic layer with a dilute acid solution (e.g., 5-10% HCl or 5% LiCl) will protonate the urea, rendering it water-soluble and pulling it into the aqueous phase.[1][2]
-
HOBt: HOBt is amphoteric but can be removed with a basic wash. Washing the organic layer with a dilute base like saturated sodium bicarbonate (NaHCO₃) or 1M NaOH will deprotonate the HOBt, making it soluble in the aqueous layer.[2]
Q2: My product seems to be lost in the aqueous layer during extraction. What should I do?
A2: 6-Phenyl-5-hexyn-1-amine and its amide products can form salts and exhibit some water solubility, especially in acidic conditions.
-
Problem: The primary amine on your starting material or a basic functional group on your product can be protonated by an acidic wash, making it highly soluble in the aqueous layer.
-
Solution 1 (Back-Extraction): After the initial extraction, re-extract the acidic aqueous layer with fresh organic solvent (e.g., DCM or Ethyl Acetate) 2-3 times to recover any dissolved product.
-
Solution 2 (pH Adjustment): If you suspect your product is in the acidic aqueous layer, carefully basify the aqueous layer with 1M NaOH or NaHCO₃ until it is neutral or slightly basic (pH 7-8). Then, re-extract with an organic solvent.
-
Solution 3 (Brine Wash): Washing with a saturated sodium chloride (brine) solution helps to decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."[3]
Q3: I am observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsions are colloidal mixtures of the two solvent layers that can be slow to separate.[3]
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]
-
Resolution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.[3]
-
Gently swirl the funnel or stir the emulsion layer with a glass rod.[3]
-
As a last resort, filter the entire mixture through a pad of Celite (diatomaceous earth).[3]
-
Q4: How can I remove unreacted 6-phenyl-5-hexyn-1-amine or the carboxylic acid starting material?
A4: A standard acid/base washing procedure can effectively separate the amide product from the starting materials.
-
Unreacted Amine: Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Unreacted Carboxylic Acid: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃). The acidic carboxylic acid will be deprotonated and move into the aqueous layer. Your amide product should remain in the organic layer during these washes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Product is partially soluble in the aqueous layer (salt formation).2. Incomplete extraction from the reaction mixture.3. Product degradation under acidic or basic wash conditions. | 1. Perform a back-extraction of all aqueous layers.2. Adjust the pH of the aqueous layer to neutral before final extractions.3. Use brine washes to reduce the aqueous solubility of the product.4. Consider a milder workup (e.g., using only water and brine washes) followed by column chromatography. |
| Messy TLC/LCMS with Multiple Byproducts | 1. Incomplete removal of coupling reagents (EDC, HOBt) and their byproducts.2. Formation of N-acylurea byproduct (a common side reaction with EDC). | 1. Ensure a thorough workup sequence: acid wash -> base wash -> water wash -> brine wash.2. The N-acylurea byproduct is often difficult to remove with washes. Purification via silica gel column chromatography is typically required. |
| Product is a Sticky Oil or Gum | 1. Residual solvent (e.g., DMF, DMSO) remaining in the product.2. The product is intrinsically non-crystalline at room temperature. | 1. If DMF was used, wash the organic layer multiple times with 5% LiCl solution or water to remove it.2. Dry the product under high vacuum for an extended period.3. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or solidify impurities. |
| Reaction Stalled / Unreacted Starting Material | 1. Insufficient coupling reagent or reaction time.2. Deactivation of reagents by moisture. | 1. This is not strictly a workup issue, but the workup can be used to recover starting materials.2. Use the acid/base washes described in the FAQs to separate the unreacted amine and acid from the product before purification. |
Data Presentation: Purification Summary
The following table presents representative data for a typical amide coupling reaction of 6-phenyl-5-hexyn-1-amine with a generic carboxylic acid, followed by a standard aqueous workup and silica gel chromatography.
| Parameter | Crude Product | Purified Product |
| Physical State | Yellow-Brown Oil | Colorless to Pale Yellow Solid/Oil |
| Purity (by LCMS) | 60-85% | >95% |
| Major Impurities | EDC-Urea, HOBt, Unreacted Acid | <1% Starting Materials |
| Typical Yield Range | N/A | 70-95% |
Experimental Protocol: Standard Workup for Amide Coupling
This protocol assumes the reaction was performed in an organic solvent like DCM or DMF and involved EDC/HOBt as coupling agents.
-
Quenching/Dilution:
-
If the reaction was run in DMF, dilute the reaction mixture with a larger volume of an extraction solvent like Ethyl Acetate (EtOAc) or DCM (approx. 10x the DMF volume).
-
Transfer the diluted mixture to a separatory funnel.
-
-
Acidic Wash (Remove Amine & EDC-Urea):
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Shake gently (or invert) for 30-60 seconds, venting frequently.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash with 1M HCl.
-
-
Basic Wash (Remove Carboxylic Acid & HOBt):
-
Add an equal volume of saturated NaHCO₃ solution.
-
Shake gently, venting frequently as CO₂ gas may be evolved.
-
Drain the aqueous layer.
-
Repeat the wash with saturated NaHCO₃.
-
-
Neutral Wash:
-
Wash the organic layer with an equal volume of deionized water to remove residual acid or base.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove the bulk of the dissolved water.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Stir for 5-10 minutes.
-
Filter the mixture to remove the drying agent, collecting the filtrate.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general workup procedure and a decision-making process for troubleshooting common issues.
Caption: General workflow for the aqueous workup of an amide coupling reaction.
Caption: Decision tree for troubleshooting common workup issues.
References
Validation & Comparative
Comparative Spectroscopic Analysis of 5-Hexyn-1-amine, 6-phenyl- and Related Aliphatic Amines
A detailed guide to the characterization of 5-Hexyn-1-amine, 6-phenyl- by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with a comparative analysis against its saturated and non-phenylated analogs.
This guide provides a comprehensive overview of the analytical characterization of the novel compound 5-Hexyn-1-amine, 6-phenyl-, a molecule of interest for researchers in medicinal chemistry and materials science. The structural elucidation of this compound is presented through a detailed examination of its predicted and experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. To provide a clearer understanding of the influence of the phenyl and alkyne functional groups on its spectral properties, a comparative analysis is made against two key analogs: the saturated 6-Phenylhexan-1-amine and the non-phenylated 5-Hexyn-1-amine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key NMR and MS data for 5-Hexyn-1-amine, 6-phenyl- and its comparator molecules. The data for the target compound is based on predictive models and established spectroscopic principles, while the data for the comparator compounds is derived from available experimental information.
Table 1: ¹H NMR Data (Predicted/Experimental, 500 MHz, CDCl₃, δ in ppm)
| Compound | Phenyl Protons | Alkynyl Proton | -CH₂-N | Other Aliphatic Protons |
| 5-Hexyn-1-amine, 6-phenyl- | ~7.2-7.4 (m, 5H) | - | ~2.8 (t, 2H) | ~1.6-1.8 (m, 4H), ~2.4 (t, 2H) |
| 6-Phenylhexan-1-amine | 7.15-7.30 (m, 5H) | - | 2.69 (t, 2H) | 1.3-1.7 (m, 8H), 2.60 (t, 2H) |
| 5-Hexyn-1-amine | - | 1.95 (t, 1H) | 2.75 (t, 2H) | 1.5-1.7 (m, 4H), 2.20 (dt, 2H) |
Table 2: ¹³C NMR Data (Predicted/Experimental, 125 MHz, CDCl₃, δ in ppm)
| Compound | Phenyl Carbons | Alkynyl Carbons | -CH₂-N | Other Aliphatic Carbons |
| 5-Hexyn-1-amine, 6-phenyl- | ~123 (ipso), ~128-132 | ~80, ~90 | ~42 | ~18, ~26, ~31 |
| 6-Phenylhexan-1-amine | 142.8 (ipso), 128.4, 128.2, 125.6 | - | 42.2 | 26.5, 29.2, 31.5, 36.0 |
| 5-Hexyn-1-amine | - | 84.2, 68.3 | 41.8 | 18.2, 25.8, 31.8 |
Table 3: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Hexyn-1-amine, 6-phenyl- | C₁₂H₁₅N | 173.26 | 173 | 158, 144, 129, 115, 91, 30 |
| 6-Phenylhexan-1-amine | C₁₂H₁₉N | 177.29 | 177 | 162, 133, 117, 104, 91, 30 |
| 5-Hexyn-1-amine | C₆H₁₁N | 97.16 | 97 | 82, 67, 54, 41, 30 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were predicted and are typically recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) source with an ionization energy of 70 eV. The sample is introduced via a gas chromatograph (GC) to ensure purity. The mass analyzer is a quadrupole detector. The molecular ion and major fragment ions are reported as mass-to-charge ratios (m/z).
Comparative Analysis of Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Hexyn-1-amine, 6-phenyl- is expected to show a complex multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five phenyl protons. The absence of a terminal alkynyl proton is a key differentiator from 5-Hexyn-1-amine , which displays a characteristic triplet at around 1.95 ppm. The methylene group adjacent to the amine (-CH₂-N) in all three compounds appears as a triplet in the range of 2.7-2.8 ppm. The aliphatic region of the target compound is predicted to show multiplets for the other three methylene groups. In contrast, 6-Phenylhexan-1-amine exhibits a more crowded aliphatic region due to the presence of five methylene groups.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of 5-Hexyn-1-amine, 6-phenyl- , the presence of the phenyl group introduces several signals in the aromatic region (~123-132 ppm), which are absent in the spectrum of 5-Hexyn-1-amine . The internal alkyne carbons are expected to appear around 80 and 90 ppm. This is a significant shift from the terminal alkyne carbons of 5-Hexyn-1-amine (84.2 and 68.3 ppm). The saturated alkyl chain of 6-Phenylhexan-1-amine results in all aliphatic carbon signals appearing below 45 ppm, with the carbon attached to the phenyl ring appearing around 36.0 ppm.
Mass Spectrometry
The mass spectrum of 5-Hexyn-1-amine, 6-phenyl- is predicted to show a molecular ion peak at m/z 173. A key fragmentation pathway for primary amines is the alpha-cleavage, which would result in a base peak at m/z 30 (CH₂=NH₂⁺). The presence of the phenyl group and the alkyne moiety leads to a series of characteristic fragment ions. A prominent fragment at m/z 91, corresponding to the tropylium ion, is expected due to the benzyl group. The fragmentation of 6-Phenylhexan-1-amine (M⁺ at m/z 177) also shows the characteristic m/z 30 and m/z 91 fragments, but the fragmentation of the alkyl chain will differ from the target compound due to the absence of the rigid alkyne unit. 5-Hexyn-1-amine (M⁺ at m/z 97) will also exhibit the m/z 30 base peak, but its fragmentation pattern will be dominated by losses from the hexynyl chain.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of 5-Hexyn-1-amine, 6-phenyl-.
Caption: Logical relationship for the comparative analysis of the target compound and its analogs.
A Comparative Guide to the Reactivity of 6-Phenylhex-5-yn-1-amine and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-phenylhex-5-yn-1-amine with other commonly used terminal alkynes in two key synthetic transformations: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The information presented is intended to assist researchers in selecting the appropriate alkyne for their specific synthetic needs, with a focus on applications in drug development and medicinal chemistry.
Introduction
Terminal alkynes are versatile functional groups in organic synthesis, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. 6-Phenylhex-5-yn-1-amine is a bifunctional molecule incorporating a terminal alkyne, a phenyl group, and a primary amine. This unique combination of functionalities makes it an attractive building block in the synthesis of complex molecules, including pharmacologically active compounds. The presence of both a nucleophilic amino group and a reactive alkyne allows for sequential or orthogonal functionalization.
This guide compares the predicted reactivity of 6-phenylhex-5-yn-1-amine with three other representative terminal alkynes:
-
Phenylacetylene: An aromatic alkyne.
-
1-Hexyne: An aliphatic alkyne.
-
Propargyl alcohol: An aliphatic alkyne with a hydroxyl functional group.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[1][2].
Comparative Reactivity Data
The following table summarizes typical yields and reaction times for the Sonogashira coupling of the selected alkynes with iodobenzene, a common aryl halide partner.
| Alkyne | Product | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 6-Phenylhex-5-yn-1-amine | N-(6-phenylhex-5-ynyl)aniline | PdCl₂(PPh₃)₂/CuI | THF | Diisopropylamine | RT | 3 | ~90 (Estimated) |
| Phenylacetylene | Diphenylacetylene | Pd(PPh₃)₄/CuI | DMF/NEt₃ | NEt₃ | RT | 0.5 | 95[3] |
| 1-Hexyne | 1-Phenyl-1-hexyne | PdCl₂(PPh₃)₂/CuI | THF | Diisopropylamine | RT | 3 | 85 |
| Propargyl alcohol | 3-Phenyl-2-propyn-1-ol | PdCl₂(PPh₃)₂/CuI | DMF | Et₃N | RT | 18 | 88[4] |
Note: The data for 6-phenylhex-5-yn-1-amine is an estimation based on the reactivity of similar aminoalkynes and phenylacetylene. The primary amine functionality could potentially coordinate to the metal catalysts, which might influence the reaction rate and yield.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a stirred solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF, DMF, 5 mL) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
The terminal alkyne (1.2 mmol) and a suitable base (e.g., triethylamine, diisopropylamine, 2.0 mmol) are then added.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Workflow
Caption: Workflow of the Sonogashira Coupling Reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne[5][6]. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.
Comparative Reactivity Data
The following table presents typical yields and reaction times for the CuAAC reaction of the selected alkynes with benzyl azide, a common azide coupling partner.
| Alkyne | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Phenylhex-5-yn-1-amine | 1-Benzyl-4-(4-phenyl-1-butyn-1-yl)pentyl-1H-1,2,3-triazole | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | >95 (Estimated) |
| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | 98[7] |
| 1-Hexyne | 1-Benzyl-4-butyl-1H-1,2,3-triazole | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | 91[8] |
| Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | CuSO₄/Sodium Ascorbate | H₂O | RT | 1 | >95[9] |
Note: The data for 6-phenylhex-5-yn-1-amine is an estimation. The primary amine can act as a ligand for the copper catalyst, potentially influencing the reaction rate. Electron-withdrawing groups on the alkyne can sometimes accelerate the reaction.
Experimental Protocol: General Procedure for CuAAC Reaction
-
To a solution of the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of a suitable organic solvent (e.g., t-butanol, DMSO) and water (10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
A solution of copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL of water) is then added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Reaction Workflow
Caption: Workflow of the CuAAC "Click" Reaction.
Discussion of Comparative Reactivity
Sonogashira Coupling:
-
6-Phenylhex-5-yn-1-amine: The presence of the electron-donating alkyl chain may slightly decrease the acidity of the acetylenic proton compared to phenylacetylene, potentially leading to a slower initial deprotonation and copper acetylide formation. However, the phenyl group at the terminus of the alkyne will stabilize the resulting acetylide. The primary amine could potentially act as a ligand for the palladium or copper catalyst, which could either accelerate or inhibit the reaction depending on the specific conditions. Overall, its reactivity is expected to be high, comparable to other terminal alkynes.
-
Phenylacetylene: The sp-hybridized carbon of the alkyne is directly attached to the sp²-hybridized carbon of the phenyl ring, which increases the acidity of the acetylenic proton, facilitating the formation of the copper acetylide and generally leading to high reactivity and fast reaction rates[3].
-
1-Hexyne: As a simple aliphatic alkyne, the acidity of its terminal proton is lower than that of phenylacetylene. This can sometimes result in slightly longer reaction times or the need for a stronger base to achieve high yields.
-
Propargyl alcohol: The hydroxyl group can coordinate to the metal catalysts, which can influence the reaction rate. In some cases, this can lead to faster reactions, while in others it might lead to side reactions if not properly controlled[4][10].
CuAAC Reaction:
-
6-Phenylhex-5-yn-1-amine: Similar to the Sonogashira reaction, the electronic effects of the substituents will play a role. The primary amine could potentially coordinate with the copper catalyst, which has been shown in some cases to accelerate the reaction. The overall reactivity is expected to be excellent, in line with the high efficiency of click chemistry.
-
Phenylacetylene: Aromatic alkynes are generally very reactive in CuAAC reactions, providing high yields in short reaction times[7][11].
-
1-Hexyne: Aliphatic alkynes are also highly reactive in CuAAC, although in some comparative studies they have been shown to be slightly slower than their aromatic counterparts[8].
-
Propargyl alcohol: The hydroxyl group is well-tolerated in CuAAC and can even enhance the solubility of the alkyne in aqueous media often used for these reactions. It is a very common and reliable substrate for click chemistry[9][12].
Conclusion
6-Phenylhex-5-yn-1-amine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Based on the general principles of alkyne reactivity, it is expected to participate efficiently in both Sonogashira coupling and CuAAC reactions, with reactivity comparable to other commonly employed terminal alkynes. The presence of the primary amine offers an additional site for functionalization, allowing for the construction of complex molecular architectures. While direct experimental data for this specific compound is limited in the current literature, the provided comparative data and experimental protocols for phenylacetylene, 1-hexyne, and propargyl alcohol offer a solid foundation for researchers to design and execute their synthetic strategies. It is recommended that for any new application, small-scale pilot reactions be conducted to optimize the specific reaction conditions for 6-phenylhex-5-yn-1-amine.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6-Phenyl-5-hexyn-1-amine Derivatives
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 6-phenyl-5-hexyn-1-amine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide outlines the principles of each technique, presents expected data in a comparative format, and provides detailed experimental protocols.
Introduction to Structural Validation
The precise determination of a molecule's chemical structure is a critical step in chemical synthesis and drug discovery. The presence of multiple functional groups in 6-phenyl-5-hexyn-1-amine derivatives—namely a primary amine, a terminal alkyne, and a phenyl group—necessitates a multi-faceted analytical approach for unambiguous structure confirmation. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis in the structural elucidation of this class of compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. While each method provides unique insights, a combination of these techniques is often necessary for complete and reliable structural validation.
Table 1: Comparison of Analytical Techniques for the Structural Validation of 6-Phenyl-5-hexyn-1-amine.
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms. | Provides the most comprehensive structural information. | Requires relatively large sample amounts and can be time-consuming. |
| Mass Spectrometry | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed information about the connectivity of atoms. |
| IR Spectroscopy | Identifies the presence of specific functional groups. | Fast and simple to perform. | Provides limited information about the overall structure of the molecule. |
| Elemental Analysis | Determines the elemental composition of the compound. | Provides the empirical formula. | Does not provide information about the arrangement of atoms. |
Expected Experimental Data
The following table summarizes the expected data from each analytical technique for the parent compound, 6-phenyl-5-hexyn-1-amine.
Table 2: Predicted Analytical Data for 6-Phenyl-5-hexyn-1-amine.
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to the amine, methylene, and phenyl protons. |
| ¹³C NMR | Signals for the alkynyl, phenyl, and aliphatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR Spec. | Absorption bands for the N-H, C≡C, and C-H bonds. |
| Elemental Analysis | Percentages of Carbon, Hydrogen, and Nitrogen that match the empirical formula. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration values of the signals.
4.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
4.3 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualization of Workflows and Relationships
Diagram 1: General Workflow for Structural Validation
Caption: A generalized workflow for the synthesis, purification, and structural validation of a novel organic compound.
Diagram 2: Interplay of Analytical Techniques
Caption: The relationship between different analytical techniques and the structural information they provide for validation.
Lack of Publicly Available Data on the Biological Activity of 6-Phenylhex-5-yn-1-amine Derivatives
A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in research concerning the biological activity of compounds synthesized from 6-phenylhex-5-yn-1-amine. Despite extensive searches for relevant studies, no specific experimental data on the pharmacological or biological effects of derivatives of this parent compound could be retrieved. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations as requested is not feasible at this time.
The conducted searches for literature detailing the synthesis and biological evaluation of 6-phenylhex-5-yn-1-amine derivatives did not yield any publications that would allow for a comparative analysis. The scientific community has not yet, to the extent of publicly available knowledge, explored this specific chemical space for therapeutic or other biological applications.
While the initial compound, 6-phenylhex-5-yn-1-amine, is documented in chemical databases, research into its potential as a scaffold for biologically active molecules appears to be a novel and unexplored area. The absence of data prevents the fulfillment of the core requirements of this request, which include:
-
Data Presentation: Without experimental results, no quantitative data can be summarized into comparative tables.
-
Experimental Protocols: No published studies mean there are no methodologies to detail.
-
Mandatory Visualization: The lack of information on signaling pathways or experimental workflows related to these specific compounds makes it impossible to generate the requested Graphviz diagrams.
For researchers, scientists, and drug development professionals, this knowledge gap may represent an opportunity for new avenues of investigation. The synthesis of a library of compounds derived from 6-phenylhex-5-yn-1-amine and their subsequent screening for various biological activities could yield novel discoveries.
Should research on this topic be published in the future, a comprehensive comparison guide could be developed. At present, however, we must conclude that there is insufficient information to provide a meaningful response to the user's request.
A Comparative Guide to Bioconjugation Linkers: 6-phenylhex-5-yn-1-amine versus Alternative Chemistries
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the efficiency, stability, and overall success of the resulting conjugate. This guide provides a detailed comparison of 6-phenylhex-5-yn-1-amine, a terminal alkyne linker, with other prevalent linker technologies. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of their bioconjugation strategies.
Overview of Linker Technologies
Bioconjugation strategies have evolved significantly, moving from less specific methods to highly selective and efficient "click chemistry" reactions. The ideal linker should be stable, inert to biological conditions until the desired reaction, and facilitate a high-yield conjugation process.[1]
6-phenylhex-5-yn-1-amine represents a class of terminal alkyne linkers. These linkers participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The presence of a phenyl group can influence the linker's hydrophobicity and potentially its reactivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) linkers, such as cyclooctynes (e.g., DBCO, DIBO), have gained prominence as they circumvent the need for a potentially toxic copper catalyst, making them highly suitable for applications in living systems.[2] The reaction is driven by the ring strain of the cyclooctyne.[]
N-Hydroxysuccinimide (NHS) Esters are a classic choice for amine-reactive crosslinking, targeting primary amines (like lysine residues) on proteins to form stable amide bonds.[4] This method is widely used but can result in a heterogeneous mixture of conjugates due to the presence of multiple lysine residues.
Quantitative Comparison of Linker Performance
The efficiency of a bioconjugation reaction is often evaluated based on its reaction rate, yield, and the stability of the resulting bond. The following tables summarize key performance metrics for different linker types.
| Linker Type | Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Terminal Alkynes (e.g., 6-phenylhex-5-yn-1-amine) | CuAAC | ~10² - 10³ | High reaction rates, high yield, stable triazole linkage. | Requires copper catalyst which can be toxic to cells.[5] |
| Cyclooctynes (e.g., DBCO) | SPAAC | 0.18 - 1.22 | Copper-free, bioorthogonal, high specificity.[2][6] | Generally slower than CuAAC, can be bulky and hydrophobic.[7] |
| NHS Esters | Amine Acylation | Variable | Well-established chemistry, readily available reagents. | Can lead to heterogeneous products, potential for hydrolysis.[4] |
Table 1: Comparison of Reaction Kinetics and Properties of Common Bioconjugation Linkers.
| Cyclooctyne Derivative | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |
| DIBO | 0.11 |
| ADIBO | 4.4 x 10⁻³ (s⁻¹) Note: units from source differ[8] |
| DBCO | 0.18 - 0.37 (with PEG linker)[6] |
Table 2: Reaction Rates of Various Cyclooctyne Linkers in SPAAC Reactions. The reactivity of cyclooctynes can be tuned by modifying their structure.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful bioconjugation. Below are representative protocols for antibody labeling using NHS-ester chemistry and SPAAC.
Protocol 1: Antibody Labeling using NHS-Ester Chemistry
This protocol describes the conjugation of an amine-reactive fluorescent dye to an antibody.
Materials:
-
Antibody (e.g., IgG) in a buffer free of amines (e.g., PBS).
-
Amine-reactive dye with an NHS ester group.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate (pH 8.3).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-2 mg/mL.[] If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate.
-
Dye Preparation: Dissolve the NHS-ester dye in DMSO to a stock concentration of 10 mM.[]
-
Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).[] Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the maximum absorption wavelength of the dye.
Protocol 2: Site-Specific Antibody Labeling using SPAAC
This protocol details the conjugation of a DBCO-functionalized molecule to an antibody containing a genetically incorporated azide group.[11]
Materials:
-
Azide-modified antibody.
-
DBCO-functionalized molecule (e.g., fluorescent probe, drug).
-
Phosphate buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0).
Procedure:
-
Prepare Reactants: Prepare a solution of the azide-modified antibody in the phosphate buffer at a final concentration of 10 µM. Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., water or DMSO).
-
Conjugation Reaction: Add the DBCO-functionalized molecule to the antibody solution to a final concentration of 200 µM.[11]
-
Incubation: Allow the reaction to proceed for 6 hours at 37°C.[11] The reaction time may need optimization depending on the specific reactants.
-
Purification: If necessary, purify the conjugate from unreacted DBCO-molecule using a suitable method such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the conjugation efficiency using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizing Bioconjugation Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Conclusion
The selection of an appropriate linker is a critical step in the development of bioconjugates. While terminal alkynes like 6-phenylhex-5-yn-1-amine offer rapid, high-yield reactions via CuAAC, the requirement of a copper catalyst can be a significant drawback for in vivo applications. In contrast, SPAAC linkers provide a bioorthogonal, copper-free alternative, albeit with generally slower reaction kinetics. The choice between these and more traditional methods like NHS-ester chemistry will depend on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the biological environment in which the conjugate will be used. Careful consideration of the quantitative data and experimental protocols presented in this guide will aid researchers in optimizing their bioconjugation strategies for enhanced efficiency and performance.
References
- 1. google.com [google.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 5-Hexyn-1-amine, 6-phenyl- Reaction Mechanisms: A Literature Review
A comprehensive search for computational studies detailing the reaction mechanisms of 5-Hexyn-1-amine, 6-phenyl-, has revealed a significant gap in the existing scientific literature. While general information regarding the properties and synthesis of this compound and related structures is available, specific computational analyses of its reaction pathways, including quantitative data and detailed theoretical protocols, are not presently published.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview of reaction mechanisms. However, without available computational studies, a direct comparison of performance with alternative synthetic routes, supported by experimental data, cannot be constructed for 5-Hexyn-1-amine, 6-phenyl-.
Current State of Knowledge
The available information is limited to database entries on platforms such as PubChem, which provide basic chemical and physical properties, and supplier information. While related research on topics like the cyclization of primary aminyl radicals and computational studies of other phenyl radical reactions exists, these do not directly address the reaction mechanisms of the specified molecule.
Hypothetical Reaction Pathways and Future Research Directions
Given the structure of 5-Hexyn-1-amine, 6-phenyl-, several potential reaction pathways could be investigated through computational analysis. These could include, but are not limited to:
-
Cyclization Reactions: The presence of both an amine and an alkyne functionality suggests the possibility of intramolecular cyclization reactions, potentially catalyzed by transition metals or proceeding through radical mechanisms. Computational studies could elucidate the thermodynamics and kinetics of various possible cyclization pathways, such as 5-exo-dig or 6-endo-dig cyclizations, to predict the most likely products.
-
Reactions at the Alkyne Terminus: The terminal phenyl-substituted alkyne is a reactive site for various transformations, including additions, cycloadditions, and coupling reactions. Density Functional Theory (DFT) calculations could model the transition states and reaction energies for these processes.
-
Reactions involving the Amine Group: The primary amine can act as a nucleophile or a base. Computational models could explore its reactivity towards various electrophiles and its role in directing or participating in reactions at other sites of the molecule.
To facilitate future research in this area, a hypothetical workflow for a computational study is presented below.
Proposed Computational Protocol
A detailed computational analysis of the reaction mechanisms of 5-Hexyn-1-amine, 6-phenyl- would typically involve the following steps:
-
Conformational Analysis: Identification of the lowest energy conformers of the reactant, intermediates, transition states, and products using a suitable molecular mechanics force field followed by geometry optimization with a higher level of theory (e.g., DFT).
-
Reaction Pathway Exploration: Locating transition state structures connecting reactants to products for each proposed elementary step of a reaction mechanism. This is often achieved using methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB).
-
Frequency Calculations: Characterization of all stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
High-Accuracy Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set to refine the energies of the optimized geometries.
-
Solvation Modeling: Inclusion of solvent effects using implicit or explicit solvation models to provide more realistic energy profiles for reactions performed in solution.
-
Data Analysis and Visualization: Tabulation of relative energies, activation barriers, and reaction energies. Visualization of reaction pathways and molecular orbitals to gain insight into the bonding changes during the reaction.
Visualization of a Hypothetical Workflow
The following diagram illustrates a generalized workflow for the computational analysis of a chemical reaction, as would be applicable to studying 5-Hexyn-1-amine, 6-phenyl-.
Caption: A generalized workflow for the computational analysis of reaction mechanisms.
Conclusion
While a detailed comparative guide on the computational analysis of 5-Hexyn-1-amine, 6-phenyl- reaction mechanisms cannot be provided at this time due to a lack of published research, this document outlines the current knowledge gap and suggests a potential path for future computational studies. The provided hypothetical workflow and diagram serve as a template for researchers interested in exploring the reactivity of this and related molecules. Further experimental and theoretical work is necessary to elucidate the reaction mechanisms of this compound and enable the development of comprehensive comparative guides.
A Comparative Guide to the Kinetic Studies of Azide-Alkyne Click Reactions
For Researchers, Scientists, and Drug Development Professionals: A Performance Comparison of Copper-Catalyzed vs. Strain-Promoted Click Reactions with 6-phenylhex-5-yn-1-amine Analogues
The "click" chemistry concept, particularly the azide-alkyne cycloaddition, has become an indispensable tool in various scientific disciplines, including drug development, bioconjugation, and materials science. The choice between the two main variants of this reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), is often dictated by the specific application, with reaction kinetics being a critical determinant of success. This guide provides an objective comparison of the kinetic performance of these two methodologies, with a focus on terminal alkynes structurally related to 6-phenylhex-5-yn-1-amine.
Kinetic Performance: CuAAC vs. SPAAC
The most significant difference between CuAAC and SPAAC lies in their reaction rates. CuAAC reactions are generally much faster, with second-order rate constants several orders of magnitude higher than those of SPAAC reactions.[1][2] This is attributed to the catalytic role of copper(I), which dramatically lowers the activation energy of the cycloaddition.[2]
However, the presence of a copper catalyst can be detrimental in biological systems due to its cytotoxicity.[3] This is where SPAAC offers a significant advantage, as it proceeds without the need for a metal catalyst. The rate of SPAAC is driven by the ring strain of the cyclooctyne, which is released upon cycloaddition.[3]
The following table summarizes representative second-order rate constants for the click reaction of benzyl azide with various alkynes, providing a quantitative comparison between CuAAC and SPAAC.
| Reaction Type | Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| CuAAC | Phenylacetylene | ~1-10 | Rate is highly dependent on the copper source, ligands, and solvent.[1][2] |
| Propargylamine | ~0.1-1 | The amine group can potentially coordinate with the copper catalyst, influencing the reaction rate. | |
| SPAAC | Dibenzocyclooctynol (DIBO) | ~0.1 | A commonly used cyclooctyne with a good balance of reactivity and stability.[4] |
| Azadibenzocyclooctyne (ADIBO/DBCO) | ~0.3 - 1.0 | One of the most reactive and widely used cyclooctynes for SPAAC.[4] | |
| Bicyclononyne (BCN) | ~0.01 | A less reactive, but still useful, cyclooctyne.[4] |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing different click chemistry methodologies. The following are detailed methodologies for key experiments to determine the second-order rate constants.
Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy
This method follows the disappearance of a reactant signal or the appearance of a product signal over time.
Materials:
-
Alkyne (e.g., phenylacetylene or N-propargylamine as a proxy for 6-phenylhex-5-yn-1-amine)
-
Azide (e.g., benzyl azide)
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)
-
Ligand (optional, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the alkyne, azide, copper catalyst, ligand (if used), and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the alkyne, azide, and internal standard solutions.
-
Acquire a ¹H NMR spectrum at t=0 before the addition of the catalyst.
-
Initiate the reaction by adding the copper catalyst solution to the NMR tube, mixing thoroughly, and immediately placing it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton of the alkyne (disappearing) and/or the triazole product (appearing) relative to the integral of the internal standard.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate second-order rate equation to determine the rate constant (k₂).[5]
Kinetic Analysis of SPAAC via UV-Vis Spectroscopy
This method is particularly useful for cyclooctynes like DBCO that have a distinct UV absorbance that changes upon reaction.[3]
Materials:
-
Cyclooctyne (e.g., DBCO derivative)
-
Azide (e.g., benzyl azide)
-
Solvent (e.g., acetonitrile, DMSO, or aqueous buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the cyclooctyne and azide in the chosen solvent.
-
Record the UV-Vis spectrum of the cyclooctyne solution to identify the absorbance maximum (e.g., ~310 nm for DBCO).[3]
-
In a quartz cuvette, place the cyclooctyne solution and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the azide solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at the chosen wavelength over time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot the concentration of the cyclooctyne versus time and fit the data to the second-order rate equation to determine the rate constant (k₂).[6]
Visualizing the Click Chemistry Landscape
The following diagrams, generated using the DOT language, illustrate the fundamental differences between the CuAAC and SPAAC pathways and a typical experimental workflow for kinetic analysis.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Caption: Experimental workflow for a typical kinetic study.
References
- 1. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Hexyn-1-amine, 6-phenyl-5-hexyn-1-amine, and its Analogs
A detailed spectroscopic comparison of 5-Hexyn-1-amine, its phenyl-substituted counterpart 6-phenyl-5-hexyn-1-amine, and related analogs reveals key structural insights crucial for researchers and drug development professionals. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
This comparative guide delves into the distinct spectroscopic characteristics of 5-Hexyn-1-amine and 6-phenyl-5-hexyn-1-amine, offering a clear differentiation based on their molecular structures. The introduction of a phenyl group in the latter induces significant changes in the chemical environment of the molecule, which are readily observable in their respective spectra.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 5-Hexyn-1-amine and 6-phenyl-5-hexyn-1-amine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-Hexyn-1-amine | ~2.70 | t | 2H | H-1 |
| ~1.95 | t | 1H | H-6 | |
| ~2.20 | dt | 2H | H-4 | |
| ~1.55 | m | 2H | H-2 | |
| ~1.65 | m | 2H | H-3 | |
| ~1.30 | br s | 2H | -NH₂ | |
| 6-phenyl-5-hexyn-1-amine | ~7.25-7.45 | m | 5H | Ar-H |
| ~2.75 | t | 2H | H-1 | |
| ~2.45 | t | 2H | H-4 | |
| ~1.70 | m | 2H | H-2 | |
| ~1.80 | m | 2H | H-3 | |
| ~1.40 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 5-Hexyn-1-amine | ~84.0 | C-5 |
| ~68.5 | C-6 | |
| ~41.5 | C-1 | |
| ~32.0 | C-2 | |
| ~25.5 | C-3 | |
| ~18.0 | C-4 | |
| 6-phenyl-5-hexyn-1-amine | ~131.5, 128.2, 127.8 | Ar-C |
| ~123.5 | Ar-C (ipso) | |
| ~90.0 | C-5 | |
| ~81.0 | C-6 | |
| ~41.0 | C-1 | |
| ~31.5 | C-2 | |
| ~25.0 | C-3 | |
| ~19.0 | C-4 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 5-Hexyn-1-amine | ~3300 (broad) | N-H stretch |
| ~3300 (sharp) | ≡C-H stretch | |
| ~2120 | C≡C stretch | |
| ~2930, 2860 | C-H stretch (aliphatic) | |
| 6-phenyl-5-hexyn-1-amine | ~3300 (broad) | N-H stretch |
| ~3050 | =C-H stretch (aromatic) | |
| ~2230 | C≡C stretch (internal) | |
| ~2930, 2860 | C-H stretch (aliphatic) | |
| ~1600, 1490 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 5-Hexyn-1-amine | 97 | 82, 68, 54, 41, 30 |
| 6-phenyl-5-hexyn-1-amine | 173 | 158, 144, 129, 115, 91, 77, 30 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. ¹H NMR spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: A small drop of the neat liquid amine was placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the amine in dichloromethane was injected into a GC-MS system equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min. Mass spectra were obtained using electron ionization (EI) at 70 eV.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the amine compounds.
Caption: General workflow for spectroscopic analysis.
Structural Relationship
The structural difference between 5-Hexyn-1-amine and its phenyl analog is the basis for their distinct spectroscopic properties.
Caption: Key structural differences.
A Comparative Guide to Assessing the Purity of Synthesized 5-Hexyn-1-amine, 6-phenyl-
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of common analytical techniques for assessing the purity of 5-Hexyn-1-amine, 6-phenyl-. Detailed experimental protocols, comparative data, and standardized workflows are presented to aid in method selection and implementation.
Common Impurities in Amine Synthesis
The purity of the final amine product can be affected by various impurities that may arise during synthesis, storage, or processing.[1] It is crucial to control these to ensure product quality and safety.[2] Common impurities include:
-
Residual Starting Materials: Unreacted starting materials such as alkyl or aryl halides can remain in the final product.[1]
-
By-products: The reaction may produce unintended molecules, such as secondary or tertiary amines from over-alkylation.[3]
-
Oxidation Products: Exposure to air and light can lead to the formation of nitrosoamines, nitrates, and nitrites.[1] Freshly purified aniline, a simple aromatic amine, is a colorless oil, but it darkens upon exposure to air due to the formation of colored, oxidized impurities.[4]
-
Solvent Residues: Solvents used during the synthesis, such as methanol, ethanol, or acetone, may not be fully removed.[1]
-
Catalyst Residues: Heavy metals from catalysts used in the synthesis can be present as elemental impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and purity assessment. For primary amines, ¹H NMR can be used to identify characteristic signals and, with the use of chiral derivatizing agents, to determine enantiomeric purity.[5][6]
Experimental Protocol: ¹H NMR Purity Assessment
This protocol describes a general method for determining the chemical purity of 5-Hexyn-1-amine, 6-phenyl- using ¹H NMR with an internal standard.
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of a suitable internal standard (e.g., 1,4-dioxane or dimethyl sulfoxide) into a 10 mL volumetric flask.
-
Dissolve the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and dilute to the mark.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 5-Hexyn-1-amine, 6-phenyl- into an NMR tube.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution and mixing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Data Presentation
| Parameter | ¹H NMR Spectroscopy | Notes |
| Analyte Signal | Well-resolved peak (e.g., CH₂ adjacent to NH₂) | Protons on the carbon next to the nitrogen are deshielded and absorb further downfield.[7] |
| Internal Standard Signal | Singlet in a clean region of the spectrum | Should not overlap with analyte or impurity signals. |
| Limit of Detection (LOD) | ~0.1 - 1.0% | Dependent on instrument sensitivity and number of scans. |
| Limit of Quantitation (LOQ) | ~0.5 - 2.0% | Dependent on instrument sensitivity and number of scans. |
| Precision (RSD) | < 2% | Requires accurate weighing and volumetric additions. |
Workflow for NMR Purity Assessment```dot
Caption: Workflow for GC Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination, especially for non-volatile or thermally labile compounds. [8]It offers high resolution and can be coupled with various detectors for enhanced specificity.
Experimental Protocol: HPLC-UV Purity Assessment
-
Instrument and Column Setup:
-
Use an HPLC system with a UV detector.
-
Select a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized amine in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λ_max of the phenyl group).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration).
-
-
-
Data Analysis:
-
As with GC, calculate purity using the area percent method from the resulting chromatogram. Peak purity can also be assessed if using a Diode Array Detector (DAD). [9]
-
Data Presentation
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Notes |
| Retention Time (RT) | Consistent and reproducible | Key for peak identification. |
| Peak Purity Index | > 990 (if using DAD) | Indicates spectral homogeneity across the peak. [9] |
| Resolution | > 1.5 between the main peak and closest impurity | Ensures accurate integration. |
| LOD | ~0.1-1 µg/mL | Dependent on the chromophore's extinction coefficient. |
| LOQ | ~0.5-5 µg/mL | |
| Precision (RSD) | < 1% for peak area | HPLC systems offer high precision. |
Workflow for HPLC Purity Assessment
References
- 1. veeprho.com [veeprho.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 5-Hexyn-1-amine, 6-phenyl-: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 5-Hexyn-1-amine, 6-phenyl- as a flammable, toxic, and corrosive hazardous waste. Due to the presence of a terminal alkyne, there is a risk of forming explosive acetylides, especially with certain metals. Professional disposal by a licensed hazardous waste management company is mandatory.
This guide provides essential safety and logistical information for the proper disposal of 5-Hexyn-1-amine, 6-phenyl-, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Identification and Immediate Precautions
5-Hexyn-1-amine, 6-phenyl- is a chemical compound that, based on data for the parent compound 5-Hexyn-1-amine, should be handled with extreme caution. The primary hazards include:
-
Flammability: The compound is expected to be a flammable liquid and vapor.[1]
-
Corrosivity: It is likely to cause severe skin burns and eye damage.[1]
-
Toxicity: The substance may be toxic if swallowed, in contact with skin, or if inhaled.
-
Reactivity: The terminal alkyne group presents a significant risk of forming explosive heavy metal acetylides.
UN Number: For transportation and disposal purposes, this chemical is classified under UN 3286 : Flammable liquid, toxic, corrosive, n.o.s.[2][3][4]
II. Personal Protective Equipment (PPE)
Before handling 5-Hexyn-1-amine, 6-phenyl- for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, neoprene).
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration of vapors is high, a respirator with an appropriate cartridge may be necessary.
III. Segregation and Storage of Waste
Proper segregation and storage of 5-Hexyn-1-amine, 6-phenyl- waste are crucial to prevent hazardous reactions.
-
Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Hexyn-1-amine, 6-phenyl-," and the associated hazards (Flammable, Corrosive, Toxic).
-
Incompatible Materials: Store the waste container away from:
-
Strong oxidizing agents
-
Acids
-
Heavy metal salts (e.g., salts of copper, silver, mercury, magnesium, calcium, and zinc) to prevent the formation of explosive acetylides.
-
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, designated for hazardous chemical waste.
IV. Step-by-Step Disposal Procedures
Under no circumstances should 5-Hexyn-1-amine, 6-phenyl- be disposed of down the drain or in regular trash. The following is a step-by-step guide for its proper disposal:
-
Waste Collection:
-
Carefully transfer the waste 5-Hexyn-1-amine, 6-phenyl- into the designated hazardous waste container using a funnel to avoid spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]
-
Securely close the container lid immediately after adding the waste.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
The first rinseate is considered hazardous and must be collected and added to the 5-Hexyn-1-amine, 6-phenyl- waste container.
-
Subsequent rinseates should also be collected as hazardous waste.
-
After thorough rinsing, the container can be managed for disposal as non-hazardous glass or plastic waste, in accordance with your institution's policies.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all ignition sources.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[6]
-
Provide the waste disposal company with an accurate description of the waste, including its name, quantity, and associated hazards.
-
Ensure all required paperwork is completed for the waste manifest.
-
V. Quantitative Data Summary
| Property | Value | Source |
| UN Number | 3286 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Subsidiary Risks | 6.1 (Toxic), 8 (Corrosive) | [4] |
| Molecular Formula | C₁₂H₁₅N | [7] |
| Molecular Weight | 173.25 g/mol | [7] |
VI. Experimental Protocol: Precautionary Quenching of Terminal Alkyne Reactivity
For situations where there is a high risk of contact with incompatible metals, a precautionary quenching step to deactivate the terminal alkyne may be considered by trained personnel in a controlled laboratory setting. This procedure should only be performed if deemed necessary and safe by the responsible chemist and institutional safety officers.
Objective: To convert the terminal alkyne to a less reactive species before disposal.
Methodology:
-
Materials:
-
Waste 5-Hexyn-1-amine, 6-phenyl-
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran - THF)
-
A suitable electrophilic quenching agent (e.g., trimethylsilyl chloride - TMSCl)
-
A non-metallic base (e.g., triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glove box
-
Appropriate glassware
-
-
Procedure:
-
Under an inert atmosphere, dissolve the waste 5-Hexyn-1-amine, 6-phenyl- in the anhydrous solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the non-metallic base.
-
Slowly add a slight excess of the quenching agent (e.g., TMSCl).
-
Allow the reaction to stir at room temperature for a specified time to ensure complete reaction.
-
The resulting mixture, containing the silyl-protected alkyne, should then be collected as hazardous waste.
-
Note: This is a generalized procedure and must be adapted and reviewed for safety based on the specific quantities and conditions.
VII. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Hexyn-1-amine, 6-phenyl-.
Caption: Disposal workflow for 5-Hexyn-1-amine, 6-phenyl-.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 5-Hexyn-1-amine, 6-phenyl-, minimizing risks to personnel and the environment.
References
- 1. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazmattool.com [hazmattool.com]
- 3. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. 5-Hexyn-1-amine, 6-phenyl- | C12H15N | CID 11206059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Hexyn-1-amine, 6-phenyl-
Safety and Handling Guide: 5-Hexyn-1-amine, 6-phenyl-
This guide provides essential safety and logistical information for handling 5-Hexyn-1-amine, 6-phenyl-. It is intended for researchers, scientists, and drug development professionals. The content is structured to deliver immediate, procedural guidance to ensure safe laboratory operations and proper disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Hexyn-1-amine, 6-phenyl- was not located. The following guidance is based on the safety profile of the closely related compound, Hex-5-yn-1-amine, and general principles of handling hazardous amines. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this chemical.
Immediate Safety and Hazard Information
Based on the data for the analogue compound Hex-5-yn-1-amine, this chemical is anticipated to be a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2] Due to its amine functional group, it is likely to be corrosive and may react violently with acids, strong oxidants, and halogens.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 5-Hexyn-1-amine, 6-phenyl-.
| Body Part | Recommended PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[4] A face shield worn over goggles is required when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide short-term protection and should be changed immediately upon contact.[4] For extended handling, consider double-gloving or using gloves with higher chemical resistance (e.g., neoprene). Always consult the manufacturer's glove selection guide. |
| Body | Flame-Resistant Lab Coat | A Nomex® or similar flame-resistant lab coat should be worn over cotton-based clothing.[4] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[4] Avoid synthetic fabrics like polyester.[4] |
| Feet | Closed-Toe Shoes | Wear fully enclosed shoes made of a durable material.[4][5] |
| Respiratory | Respirator (if required) | All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator is required.[4] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following workflow and protocols outline the necessary steps.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of 5-Hexyn-1-amine, 6-phenyl-.
Experimental Protocols
Step 1: Preparation
-
Review Safety Data: Before beginning work, thoroughly review the SDS for Hex-5-yn-1-amine and any other relevant safety literature.
-
Assemble PPE: Put on all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.
Step 2: Handling
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the chemical in a cool, dry, well-ventilated area (storage for the analogue is recommended at 2-8°C), away from heat sources and incompatible materials.[1][6]
-
Chemical Use: Conduct all manipulations of the chemical inside a certified chemical fume hood. Use the smallest quantity necessary for the experiment.
-
Spill Response: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite), collect it in a sealed container, and treat it as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 3: Disposal
-
Waste Segregation: All materials contaminated with 5-Hexyn-1-amine, 6-phenyl-, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Hexyn-1-amine, 6-phenyl-," and the appropriate hazard warnings (e.g., "Flammable," "Corrosive").
-
Disposal Procedure: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour this chemical down the drain. Arrange for pickup by your EHS department.
References
- 1. Hex-5-yn-1-amine | 15252-45-6 [sigmaaldrich.com]
- 2. Hex-5-yn-1-amine | C6H11N | CID 10855384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. 5-Hexyn-1-amine | 15252-45-6 | FH29880 | Biosynth [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
